SPOP-IN-6b hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H33ClN6O3 |
|---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H32N6O3.ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);1H |
InChI Key |
LBGHJJPDGYYSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl |
Origin of Product |
United States |
Foundational & Exploratory
SPOP-IN-6b Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SPOP-IN-6b hydrochloride, a small molecule inhibitor of Speckle-type POZ protein (SPOP). This document details the inhibitor's impact on cellular signaling pathways, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the SPOP E3 ubiquitin ligase adaptor protein.[1][2] In normal cellular physiology, SPOP, as part of a Cullin-RING E3 ubiquitin ligase complex, targets various substrate proteins for ubiquitination and subsequent proteasomal degradation.[3] However, in certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it aberrantly targets tumor suppressor proteins for degradation, thereby promoting tumorigenesis.[1][2]
SPOP-IN-6b disrupts the crucial protein-protein interaction between SPOP and its substrates.[1] By binding to SPOP, the inhibitor prevents the recognition and binding of key tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[4][5] This inhibition of substrate ubiquitination leads to the stabilization and accumulation of PTEN and DUSP7.[4][5]
The increased levels of PTEN, a critical negative regulator of the PI3K/AKT signaling pathway, and DUSP7, a phosphatase that dephosphorylates and inactivates ERK, result in the downstream suppression of these pro-survival and proliferative pathways.[1][6] The net effect is the inhibition of cancer cell growth and proliferation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| SPOP | Biochemical Assay | 3.58 µM | [4][5] |
| A498 (ccRCC) | Cell Viability | 2 - 10.2 µM | [4][5] |
| Caki-2 (ccRCC) | Cell Viability | 2 - 10.2 µM | [5] |
| Ketr-3 (ccRCC) | Cell Viability | 2 - 10.2 µM | [5] |
| 769-P (ccRCC) | Cell Viability | 2 - 10.2 µM | [5] |
| OS-RC-2 (ccRCC) | Cell Viability | 2 - 10.2 µM | [5] |
| 786-0 (ccRCC) | Cell Viability | 2 - 10.2 µM | [5] |
Table 2: In Vivo Efficacy
| Parameter | Value | Experimental Model | Reference |
| Dosage | 40-80 mg/kg | Nude mice with ccRCC xenografts | [4][5] |
| Administration Route | Intraperitoneal (i.p.) | Nude mice with ccRCC xenografts | [4][5] |
| Dosing Schedule | Daily | Nude mice with ccRCC xenografts | [4][5] |
| Treatment Duration | 25 days | Nude mice with ccRCC xenografts | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of SPOP-IN-6b to the SPOP protein.
Materials:
-
Recombinant human SPOP protein (MATH domain)
-
Fluorescently labeled peptide substrate of SPOP (e.g., FITC-labeled Puc peptide)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, non-binding 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the 384-well plate, add the SPOP protein and the fluorescently labeled peptide substrate to achieve final desired concentrations.
-
Add the serially diluted SPOP-IN-6b or vehicle control to the wells.
-
Include control wells containing only the fluorescent peptide (for minimum polarization) and wells with the peptide and SPOP protein without inhibitor (for maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[7]
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
In Vitro Ubiquitination Assay
This assay assesses the ability of SPOP-IN-6b to inhibit the SPOP-mediated ubiquitination of its substrates.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Cullin3/Rbx1 complex
-
Recombinant human SPOP
-
Recombinant substrate protein (e.g., PTEN)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the substrate protein (e.g., anti-PTEN) and ubiquitin
Protocol:
-
Assemble the ubiquitination reaction mixture in the following order: reaction buffer, E1, E2, Cullin3/Rbx1, SPOP, substrate protein, ubiquitin, and ATP.
-
To test the inhibitor, pre-incubate SPOP with varying concentrations of this compound for 15-30 minutes before adding the other components.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot analysis.
-
Probe the membrane with an anti-substrate antibody (e.g., anti-PTEN) to visualize the ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands.
-
A decrease in the intensity of the ubiquitinated substrate bands in the presence of SPOP-IN-6b indicates inhibition of SPOP activity.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of SPOP-IN-6b on cancer cell lines.
Materials:
-
ccRCC cell lines (e.g., A498, 786-O)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the ccRCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Protein Levels
This method is used to detect the levels of SPOP substrate proteins (PTEN, DUSP7) and downstream signaling proteins (p-AKT, p-ERK) in cells treated with SPOP-IN-6b.
Materials:
-
ccRCC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PTEN, anti-DUSP7, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat ccRCC cells with various concentrations of SPOP-IN-6b for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the SPOP signaling pathway, the experimental workflow for inhibitor characterization, and the logical relationship of the mechanism of action.
Caption: SPOP Signaling Pathway in Cancer.
References
- 1. In Cell and In Vitro Assays to Measure PTEN Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. In Cell and In Vitro Assays to Measure PTEN Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SPOP-IN-6b Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of SPOP-IN-6b hydrochloride, a potent and selective small-molecule inhibitor of the Speckle-type POZ protein (SPOP). SPOP is an E3 ubiquitin ligase adaptor protein that is frequently overexpressed and mislocalized in clear-cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation. SPOP-IN-6b disrupts the crucial protein-protein interaction between SPOP and its substrates, leading to the stabilization of tumor suppressors and the suppression of oncogenic signaling pathways. This document details the discovery rationale, a representative chemical synthesis, mechanism of action, and key experimental protocols for evaluating the efficacy of SPOP-IN-6b and similar compounds. Quantitative data are summarized for easy reference, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction: The Discovery of SPOP-IN-6b
The discovery of SPOP-IN-6b stems from the identification of SPOP as a promising therapeutic target in clear-cell renal cell carcinoma (ccRCC). In a majority of ccRCC cases, SPOP is overexpressed and aberrantly located in the cytoplasm.[1][2] This mislocalization leads to the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7).[3][4] The loss of these tumor suppressors activates pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, driving cancer cell proliferation and survival.[3]
SPOP-IN-6b was identified through a structure-based drug design and optimization process, originating from an initial hit compound, 6a.[5] The development of SPOP-IN-6b, referred to as compound 6b in the foundational literature, provided a potent tool to validate SPOP as a druggable target in ccRCC.[1][4]
Chemical Synthesis of this compound
While the original detailed synthesis protocol by Guo et al. (2016) is not publicly available, a representative synthesis can be constructed based on the reported synthesis of analogous SPOP inhibitors. The following is a plausible synthetic route for the core scaffold of SPOP-IN-6b.
Representative Synthesis Scheme:
A multi-step synthesis is likely employed, involving the formation of a central heterocyclic core, followed by the addition of side chains through coupling reactions. The final step would involve salt formation to yield the hydrochloride salt, which typically improves solubility and stability.
(Note: This is a representative synthesis. For exact details, refer to the primary literature when available.)
Mechanism of Action
SPOP-IN-6b functions by competitively inhibiting the binding of SPOP substrates to the MATH domain of SPOP. This disruption of the SPOP-substrate protein-protein interaction prevents the ubiquitination and subsequent degradation of tumor suppressor proteins like PTEN and DUSP7. The stabilization of these proteins leads to the downregulation of the PI3K/AKT and ERK signaling pathways, respectively.[3] This mechanism of action is specific to cancer cells with cytoplasmic SPOP mislocalization, as the inhibitor has minimal effect on cells where SPOP is confined to the nucleus.[1][2]
Figure 1: SPOP Signaling Pathway and Inhibition by SPOP-IN-6b.
Quantitative Data
The following tables summarize the key quantitative data for SPOP-IN-6b and its analogs.
| Compound | IC50 (SPOP Binding) | Cell Line | Cell Viability IC50 | Reference |
| SPOP-IN-6b | 3.58 µM | A498 | 2-10.2 µM | [6] |
| SPOP-IN-6b | Not Reported | Caki-2 | 2-10.2 µM | [6] |
| SPOP-IN-6b | Not Reported | Ketr-3 | 2-10.2 µM | [6] |
| SPOP-IN-6b | Not Reported | 769-P | 2-10.2 µM | [6] |
| SPOP-IN-6b | Not Reported | OS-RC-2 | 2-10.2 µM | [6] |
| SPOP-IN-6b | Not Reported | 786-0 | 2-10.2 µM | [6] |
Table 1: In Vitro Activity of SPOP-IN-6b
| Compound | Dose | Administration | Animal Model | Efficacy | Reference |
| SPOP-IN-6b | 40-80 mg/kg | Intraperitoneal (daily) | Nude mice with ccRCC xenografts | Slowed tumor growth | [6] |
Table 2: In Vivo Activity of SPOP-IN-6b
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SPOP-IN-6b.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the inhibitory effect of SPOP-IN-6b on the SPOP-substrate interaction.
Figure 2: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled peptide containing the SPOP binding consensus (SBC) motif (e.g., FITC-labeled peptide) in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of purified recombinant SPOP MATH domain in the same assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the fluorescently labeled peptide to a final concentration of 1-5 nM.
-
Add the purified SPOP MATH domain to a concentration that yields a significant polarization window (typically in the low nanomolar range).
-
Add the serially diluted SPOP-IN-6b or DMSO vehicle control.
-
The final assay volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of SPOP-IN-6b compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of SPOP-IN-6b to SPOP within intact cells.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Treatment:
-
Culture ccRCC cells (e.g., A498) to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.
-
-
Heating:
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for SPOP.
-
-
Data Interpretation:
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the SPOP-IN-6b-treated samples compared to the DMSO control, signifying that the inhibitor has bound to and stabilized the SPOP protein.[8]
-
In Vivo Ubiquitination Assay
This assay is used to assess the effect of SPOP-IN-6b on the ubiquitination of SPOP substrates like PTEN in a cellular context.
Figure 4: In Vivo Ubiquitination Assay Workflow.
Protocol:
-
Cell Transfection:
-
Cell Treatment:
-
Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 6 M guanidinium-HCl) to disrupt protein-protein interactions.[9]
-
-
Purification of Ubiquitinated Proteins:
-
Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an anti-Flag antibody to detect ubiquitinated PTEN.
-
-
Data Interpretation:
-
A decrease in the amount of ubiquitinated PTEN in the SPOP-IN-6b-treated samples compared to the control indicates that the inhibitor is effectively preventing the SPOP-mediated ubiquitination of PTEN.
-
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics for clear-cell renal cell carcinoma. Its well-defined mechanism of action, potent in vitro and in vivo activity, and specificity for cancer cells with mislocalized SPOP make it an attractive candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate SPOP inhibitors and further explore the therapeutic potential of targeting the SPOP E3 ligase pathway.
References
- 1. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FBXO22 degrades nuclear PTEN to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SPOP promotes ubiquitination and degradation of LATS1 to enhance kidney cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Cell and In Vitro Assays to Measure PTEN Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
The Dual Role of SPOP in Clear Cell Renal Cell Carcinoma: From Tumor Suppressor to Oncogenic Hub
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Speckle-type POZ protein (SPOP) is a fascinating and complex player in the molecular landscape of clear cell renal cell carcinoma (ccRCC). While functioning as a tumor suppressor in many cancers, in ccRCC, SPOP paradoxically acts as a potent oncogene. This shift in function is primarily driven by its hypoxia-induced overexpression and subsequent mislocalization from the nucleus to the cytoplasm. In the cytoplasm, SPOP, as a substrate adaptor for the CULLIN 3 (CUL3)-based E3 ubiquitin ligase complex, targets a host of tumor suppressor proteins for ubiquitination and proteasomal degradation. This guide provides a comprehensive overview of the multifaceted role of SPOP in ccRCC, detailing its molecular mechanisms, impact on key signaling pathways, and its potential as a therapeutic target.
Introduction: The Enigmatic Nature of SPOP
SPOP is a member of the MATH-BTB (Meprin and TRAF Homology - Broad-Complex, Tramtrack and Bric à brac) family of proteins. The N-terminal MATH domain is responsible for substrate recognition, while the C-terminal BTB domain facilitates dimerization and interaction with CUL3, thereby forming a functional E3 ubiquitin ligase complex. In normal physiological conditions, SPOP resides primarily in the nucleus and plays a crucial role in maintaining cellular homeostasis by targeting various proteins for degradation. However, in the context of ccRCC, this tightly regulated process is subverted.
The Hypoxia-SPOP Axis: A Central Driver in ccRCC
A hallmark of ccRCC is the frequent inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs). HIFs, in turn, act as transcription factors that drive the expression of genes involved in angiogenesis, cell proliferation, and metabolic reprogramming. Crucially, SPOP has been identified as a direct transcriptional target of HIFs.[1][2][3] This leads to a significant overexpression of SPOP in the majority of ccRCC tumors.[3][4]
Furthermore, hypoxic conditions promote the cytoplasmic accumulation of SPOP.[1][4] This subcellular relocalization is a critical event that switches SPOP's function from a nuclear tumor suppressor to a cytoplasmic oncogene.
Quantitative Data on SPOP in ccRCC
While qualitative descriptions of SPOP's role are abundant, quantitative data provides a clearer picture of its impact.
| Parameter | Finding in ccRCC | Reference |
| Expression | Overexpressed in over 99% of clear cell renal cell carcinomas. | [4] |
| SPOP mRNA levels are significantly increased in clear cell RCC compared to normal kidney tissues. | [5] | |
| Localization | Predominantly cytoplasmic accumulation in ccRCC, whereas it is nuclear in normal kidney cells. | [1][4][6] |
| Clinical Correlation | Positive SPOP expression is associated with higher tumor grade, advanced stage, and the presence of metastases. | [7] |
| SPOP expression is associated with poorer progression-free and overall survival rates. | [7] |
SPOP-Mediated Degradation of Tumor Suppressors: The Core Oncogenic Mechanism
Once in the cytoplasm, SPOP targets a plethora of tumor suppressor proteins for ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation disrupts multiple signaling pathways that normally restrain cell growth and promote apoptosis.
Key SPOP Substrates in ccRCC:
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. SPOP-mediated degradation of PTEN leads to hyperactivation of Akt, promoting cell survival and proliferation.[1][3][8]
-
DUSP7 (Dual Specificity Phosphatase 7): An ERK phosphatase that negatively regulates the MAPK/ERK signaling pathway. Its degradation by SPOP results in sustained ERK activation, driving cell proliferation.[3][6][8]
-
Gli2 (GLI Family Zinc Finger 2): A key transcription factor in the Hedgehog signaling pathway. SPOP-mediated degradation of Gli2 has been observed, suggesting a role for SPOP in modulating this developmental pathway in ccRCC.[1][2]
-
Daxx (Death Domain Associated Protein): A pro-apoptotic protein. Its degradation by SPOP contributes to the evasion of apoptosis in cancer cells.[1][2]
-
LATS1 (Large Tumor Suppressor Kinase 1): A core component of the Hippo signaling pathway. SPOP-mediated degradation of LATS1 promotes cell proliferation and invasion.[9]
-
SUFU (Suppressor of Fused Homolog): A negative regulator of the Hedgehog signaling pathway. SPOP-mediated degradation of SUFU activates the SHH and WNT pathways.[10]
Impact on Key Signaling Pathways
The degradation of multiple tumor suppressors by cytoplasmic SPOP has a cascading effect on several critical signaling pathways, creating a pro-tumorigenic environment.
PI3K/Akt Pathway
The degradation of PTEN by SPOP is a pivotal event that leads to the constitutive activation of the PI3K/Akt pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
Caption: SPOP-mediated degradation of PTEN in ccRCC.
MAPK/ERK Pathway
The degradation of DUSP7 by SPOP results in the overactivation of the MAPK/ERK pathway, another critical regulator of cell proliferation and differentiation.
Caption: SPOP-mediated degradation of DUSP7 in ccRCC.
Wnt/β-catenin Pathway and Epithelial-Mesenchymal Transition (EMT)
SPOP has also been implicated in the activation of the Wnt/β-catenin pathway. It enhances the expression and nuclear translocation of β-catenin and elevates the expression of TCF4.[5] This complex then upregulates the EMT-inducing transcription factor ZEB1, promoting cell invasion and metastasis.[5][7]
Caption: SPOP's role in the Wnt/β-catenin pathway and EMT.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to investigate the role of SPOP in ccRCC.
Immunohistochemistry (IHC) for SPOP Expression and Localization
Objective: To determine the expression level and subcellular localization of SPOP in ccRCC tissue samples.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) ccRCC and adjacent normal kidney tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for SPOP (e.g., rabbit anti-SPOP) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate kit.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The staining intensity and percentage of positive cells are scored to determine the expression level and localization (nuclear vs. cytoplasmic) of SPOP.
Co-immunoprecipitation (Co-IP) to Validate SPOP-Substrate Interaction
Objective: To demonstrate the physical interaction between SPOP and its putative substrates (e.g., PTEN, DUSP7).
Methodology:
-
Cell Lysis: ccRCC cells (e.g., A498, Caki-1) are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against SPOP or the substrate of interest overnight at 4°C.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against SPOP and the putative interacting protein.
In Vitro Ubiquitination Assay
Objective: To determine if SPOP can directly ubiquitinate a specific substrate.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the purified substrate protein.
-
Initiation of Reaction: The reaction is initiated by adding an immunoprecipitated SPOP-CUL3 complex or purified recombinant SPOP.
-
Incubation: The reaction is incubated at 30°C for 1-2 hours.
-
Termination of Reaction: The reaction is stopped by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by western blotting using an antibody against the substrate to detect the appearance of higher molecular weight ubiquitinated forms.
SPOP as a Therapeutic Target in ccRCC
The central role of cytoplasmic SPOP in driving ccRCC tumorigenesis makes it an attractive therapeutic target.[1][3][9][11] The development of small molecule inhibitors that can disrupt the interaction between SPOP and its substrates is a promising strategy.[6][12][13] Such inhibitors could potentially restore the levels of tumor suppressor proteins like PTEN and DUSP7, thereby inhibiting the PI3K/Akt and ERK pathways and suppressing tumor growth.
Caption: Therapeutic targeting of the SPOP-substrate interaction.
Conclusion and Future Directions
The role of SPOP in clear cell renal cell carcinoma is a compelling example of how the function of a protein can be dramatically altered in a specific cancer context. The hypoxia-HIF-SPOP axis and the subsequent cytoplasmic mislocalization of SPOP are key events that drive the degradation of multiple tumor suppressors, leading to the activation of oncogenic signaling pathways. This positions SPOP as a critical regulatory hub in ccRCC and a promising target for novel therapeutic interventions.
Future research should focus on:
-
Developing potent and specific SPOP inhibitors: The discovery and optimization of small molecules that can effectively block the SPOP-substrate interface are of high priority.
-
Identifying the full spectrum of SPOP substrates in ccRCC: Unbiased proteomic approaches will be crucial to uncover additional SPOP targets and further elucidate its complex role.
-
Investigating mechanisms of SPOP regulation: A deeper understanding of the factors that control SPOP expression, localization, and activity will provide further avenues for therapeutic intervention.
-
Evaluating SPOP as a biomarker: The potential of SPOP expression and localization as a prognostic or predictive biomarker in ccRCC warrants further investigation in large clinical cohorts.
By unraveling the complexities of SPOP biology in ccRCC, the scientific community can pave the way for more effective and targeted therapies for this challenging disease.
References
- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer. | BioGRID [thebiogrid.org]
- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study reveals a major mechanism driving kidney cancer progression - UChicago Medicine [uchicagomedicine.org]
- 5. SPOP promotes tumor progression via activation of β-catenin/TCF4 complex in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 7. SPOP, ZEB-1 and E-cadherin expression in clear cell renal cell carcinoma (cc-RCC): Clinicopathological and prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taking a SPOP at renal cell carcinoma – unraveling a novel pathway for Tumor progression in clear cell RCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPOP–PTEN–SUFU axis promotes progression of clear cell renal cell carcinoma via activating SHH and WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting SPOP with small molecules provides a novel strategy for kidney cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the SPOP-Substrate Interface with SPOP-IN-6b: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Speckle-type POZ protein (SPOP) is a critical substrate adaptor for the Cullin 3-RING E3 ubiquitin ligase complex, playing a pivotal role in protein homeostasis through ubiquitin-mediated degradation. Dysregulation of SPOP is implicated in various cancers, making it an attractive therapeutic target. SPOP-IN-6b is a potent small molecule inhibitor that disrupts the interaction between SPOP and its substrates, offering a valuable tool to probe the SPOP-substrate interface and a potential therapeutic agent. This technical guide provides an in-depth overview of SPOP-IN-6b, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays used to characterize its function.
Introduction to SPOP and SPOP-IN-6b
SPOP functions as a substrate recognition component of the CUL3-based E3 ubiquitin ligase complex. It primarily recognizes and binds to specific degron motifs within its substrate proteins via its N-terminal MATH (Meprin and TRAF Homology) domain. The C-terminal BTB (Bric-a-brac, Tramtrack, and Broad complex) domain of SPOP mediates its interaction with CUL3, thereby recruiting the ubiquitination machinery to the substrate, leading to its subsequent proteasomal degradation.
SPOP substrates are diverse and include key proteins involved in cell cycle regulation, DNA damage repair, and signaling pathways. Notable substrates include the tumor suppressors PTEN and DUSP7, as well as the androgen receptor and the transcriptional coactivator SRC-3.[1][2] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressors and promoting tumorigenesis.[2][3]
SPOP-IN-6b is a small molecule inhibitor designed to competitively bind to the substrate-binding pocket of the SPOP MATH domain.[4] By occupying this site, SPOP-IN-6b prevents the recruitment of natural substrates, thereby inhibiting their ubiquitination and subsequent degradation. This leads to the accumulation of SPOP substrates and the suppression of oncogenic signaling pathways driven by SPOP.[1][4]
Quantitative Data for SPOP-IN-6b
The following tables summarize the currently available quantitative data for SPOP-IN-6b, providing key metrics for its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of SPOP-IN-6b
| Parameter | Value | Reference |
| IC50 vs. SPOP | 3.58 µM | [5] |
Table 2: Cellular Inhibitory Activity of SPOP-IN-6b in ccRCC Cell Lines
| Cell Line | IC50 Range (µM) | Reference |
| A498 | 2 - 10.2 | [5] |
| Caki-2 | 2 - 10.2 | [5] |
| Ketr-3 | 2 - 10.2 | [5] |
| 769-P | 2 - 10.2 | [5] |
| OS-RC-2 | 2 - 10.2 | [5] |
| 786-0 | 2 - 10.2 | [5] |
Table 3: In Vivo Activity of SPOP-IN-6b
| Animal Model | Dosage and Administration | Outcome | Reference |
| Nude mice with ccRCC xenograft | 40-80 mg/kg; intraperitoneal injection; daily; for 25 days | Slowed tumor growth | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SPOP function and its inhibition by SPOP-IN-6b is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: SPOP Signaling Pathway and Inhibition by SPOP-IN-6b.
Caption: Experimental Workflow for Characterizing SPOP-IN-6b.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the SPOP-substrate interface with SPOP-IN-6b. These protocols are based on established methods and can be adapted for specific research needs.
Fluorescence Polarization (FP) Assay
This competitive binding assay is used to determine the in vitro binding affinity of SPOP-IN-6b to the SPOP MATH domain by measuring the displacement of a fluorescently labeled substrate peptide.[6]
Materials:
-
Purified recombinant SPOP MATH domain protein
-
Fluorescently labeled peptide corresponding to an SPOP binding motif (e.g., from Puc or PTEN)
-
SPOP-IN-6b
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the SPOP MATH domain in Assay Buffer.
-
Prepare a 2X stock solution of the fluorescently labeled substrate peptide in Assay Buffer.
-
Prepare a serial dilution of SPOP-IN-6b in Assay Buffer at 4X the final desired concentrations.
-
-
Assay Setup:
-
Add 5 µL of the 4X SPOP-IN-6b serial dilution to the wells of the 384-well plate.
-
Add 5 µL of Assay Buffer to the control wells (for maximum and minimum polarization).
-
Add 10 µL of the 2X SPOP MATH domain solution to all wells except those for the minimum polarization control (peptide only).
-
Add 10 µL of Assay Buffer to the minimum polarization control wells.
-
Initiate the binding reaction by adding 10 µL of the 2X fluorescently labeled substrate peptide to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SPOP-IN-6b.
-
Plot the percentage of inhibition against the logarithm of the SPOP-IN-6b concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct engagement of SPOP-IN-6b with SPOP in a cellular context by measuring the thermal stabilization of SPOP upon inhibitor binding.[3][7]
Materials:
-
ccRCC cells (e.g., A498)
-
SPOP-IN-6b
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against SPOP and a loading control)
Procedure:
-
Cell Treatment:
-
Culture ccRCC cells to ~80% confluency.
-
Treat the cells with various concentrations of SPOP-IN-6b or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against SPOP and a loading control (e.g., GAPDH or β-actin).
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized SPOP band intensity against the temperature for both DMSO and SPOP-IN-6b treated samples. A shift in the melting curve to higher temperatures in the presence of SPOP-IN-6b indicates target engagement.
-
In Vivo Ubiquitination Assay
This assay is used to assess the ability of SPOP-IN-6b to inhibit the ubiquitination of SPOP substrates in cells.[8][9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding Flag-SPOP, Myc-Substrate (e.g., PTEN or DUSP7), and HA-Ubiquitin
-
Transfection reagent
-
SPOP-IN-6b
-
MG132 (proteasome inhibitor)
-
Denaturing Lysis Buffer: 6 M guanidine-HCl, 0.1 M Na2HPO4/NaH2PO4, 10 mM imidazole, pH 8.0
-
Wash Buffer: 8 M urea, 0.1 M Na2HPO4/NaH2PO4, 10 mM Tris-HCl, pH 8.0, 0.2% Triton X-100
-
Elution Buffer: 200 mM imidazole in 5X SDS loading buffer
-
Ni-NTA agarose beads
-
Equipment for Western blotting
Procedure:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids expressing Flag-SPOP, Myc-Substrate, and His-Ubiquitin.
-
After 24-48 hours, treat the cells with SPOP-IN-6b or DMSO for the desired time (e.g., 6-10 hours).
-
Add MG132 (e.g., 10 µM) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis and Pulldown:
-
Lyse the cells in Denaturing Lysis Buffer and sonicate to shear DNA.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His-tagged ubiquitinated proteins.
-
-
Washing and Elution:
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins with Elution Buffer by boiling.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the Myc-tagged substrate to detect its ubiquitination status.
-
Analyze whole-cell lysates to confirm the expression of all transfected proteins and the effect of SPOP-IN-6b on total substrate levels.
-
-
Data Analysis:
-
Compare the intensity of the ubiquitinated substrate bands between DMSO and SPOP-IN-6b treated samples. A decrease in the ubiquitination signal in the presence of SPOP-IN-6b indicates inhibition of SPOP E3 ligase activity towards the specific substrate.
-
Conclusion
SPOP-IN-6b serves as a powerful chemical probe for elucidating the intricacies of the SPOP-substrate interface. Its ability to specifically inhibit this interaction allows for detailed investigation into the roles of SPOP in various cellular processes and its contribution to disease, particularly in cancers where SPOP is dysregulated. The experimental protocols provided in this guide offer a robust framework for researchers to characterize SPOP-IN-6b and other potential SPOP inhibitors, ultimately advancing our understanding of this critical E3 ligase and paving the way for the development of novel cancer therapeutics.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chinese Academy of Sciences [english.cas.cn]
- 3. Research [english.simm.cas.cn]
- 4. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. researchgate.net [researchgate.net]
The Emerging Role of SPOP-IN-6b Hydrochloride in Stabilizing Key Tumor Suppressors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ protein (SPOP) is a critical component of the CUL3-RING ubiquitin ligase complex, functioning as a substrate recognition unit that targets a variety of proteins for ubiquitination and subsequent proteasomal degradation.[1] Its role in cellular processes is extensive, encompassing hormone signaling, cell cycle regulation, and epigenetic control.[1] Dysregulation of SPOP, through mutation or altered expression, is implicated in the pathogenesis of several cancers, including those of the prostate, endometrium, and kidney.[1] In certain contexts, such as clear cell renal cell carcinoma (ccRCC), SPOP acts as an oncogene by promoting the degradation of tumor suppressor proteins like Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[2][3]
This technical guide focuses on SPOP-IN-6b hydrochloride, a potent small molecule inhibitor of SPOP.[4][5] We will delve into its mechanism of action, its quantifiable effects on cancer cell lines, and most importantly, its impact on the stability of the tumor suppressors PTEN and DUSP7. This document provides detailed experimental protocols for researchers to investigate these effects and includes visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Mechanism of Action: this compound
This compound functions by disrupting the interaction between SPOP and its substrates.[3][6] SPOP recognizes its target proteins through a conserved binding motif.[7] By competitively inhibiting this interaction, this compound prevents the SPOP-CUL3-RING complex from ubiquitinating substrates like PTEN and DUSP7.[8][9] This inhibition leads to the accumulation of these tumor suppressor proteins, which can, in turn, suppress oncogenic signaling pathways.[3] Specifically, the stabilization of PTEN can downregulate the PI3K/AKT signaling pathway, while the accumulation of DUSP7 can lead to the dephosphorylation and inactivation of ERK.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) |
| This compound | SPOP | 3.58[4][5] |
Table 2: Cellular Activity of SPOP-IN-6b in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A498 | Renal Carcinoma | 2-10.2[1] |
| Caki-2 | Renal Carcinoma | 2-10.2[1] |
| Ketr-3 | Renal Carcinoma | 2-10.2[1] |
| 769-P | Renal Carcinoma | 2-10.2[1] |
| 0S-RC-2 | Renal Carcinoma | 2-10.2[1] |
| 786-0 | Renal Carcinoma | 2-10.2[1] |
Signaling Pathways and Experimental Visualization
To clarify the molecular interactions and experimental designs, the following diagrams are provided.
Caption: SPOP-mediated ubiquitination of PTEN/DUSP7 and its inhibition by SPOP-IN-6b.
Caption: Experimental workflow for assessing the effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on PTEN and DUSP7 stability.
Cell Culture and Treatment
-
Cell Lines: Human clear cell renal carcinoma cell lines such as A498 or 786-0 are suitable models.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 3.0 μM) for 10 hours.[1]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Western Blot Analysis
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-PTEN, anti-DUSP7, anti-p-AKT, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ubiquitination Assay
-
Transfection and Treatment:
-
Co-transfect cells in 10 cm dishes with expression plasmids for HA-Ubiquitin, Myc-PTEN, or Myc-DUSP7 using a suitable transfection reagent.
-
24 hours post-transfection, treat the cells with this compound (e.g., 3.0 μM) and the proteasome inhibitor MG132 (10 μM) for 6 hours before harvesting.
-
-
Denaturing Lysis:
-
Wash cells with PBS and lyse in a denaturing lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease inhibitors).
-
Boil the lysates for 10 minutes to dissociate protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates 1:10 with a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors) to reduce the SDS concentration.
-
Incubate the lysates with an anti-Myc antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect ubiquitinated PTEN or DUSP7.
-
Cycloheximide (CHX) Chase Assay for Protein Stability
-
Cell Seeding and Treatment:
-
Seed cells in multiple wells of a 6-well plate.
-
Treat one set of cells with this compound (e.g., 3.0 μM) and another with vehicle control for 10 hours.
-
-
Cycloheximide Treatment:
-
Add cycloheximide (CHX), a protein synthesis inhibitor, to the media at a final concentration of 50-100 μg/mL.
-
-
Time-Course Collection:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Lyse the cells at each time point and perform Western blotting for PTEN and DUSP7 as described above.
-
Quantify the band intensities and normalize to the 0-hour time point to determine the protein half-life in the presence and absence of this compound.
-
Conclusion
This compound presents a promising therapeutic strategy for cancers where SPOP acts as an oncogene, such as clear cell renal cell carcinoma. By inhibiting SPOP's E3 ligase activity, this compound effectively stabilizes the tumor suppressors PTEN and DUSP7, leading to the suppression of key oncogenic signaling pathways. The experimental protocols and data provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to elucidate the intricate mechanisms of SPOP-mediated protein degradation in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Interactions of Phosphatase and Tensin Homologue (PTEN) and Its Cancer-associated G20E Mutant Compared by Using Stable Isotope Labeling by Amino Acids in Cell Culture-based Parallel Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FBXO22 degrades nuclear PTEN to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
SPOP-IN-6b Hydrochloride: A Technical Guide for Studying Ubiquitin Ligase Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SPOP-IN-6b hydrochloride, a small molecule inhibitor of the Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor. This document details its mechanism of action, quantitative data, and experimental protocols relevant to its application in ubiquitin ligase biology research, with a particular focus on clear cell renal cell carcinoma (ccRCC), where SPOP is frequently overexpressed and mislocalized.
Introduction to SPOP and Its Role in Disease
Speckle-type POZ protein (SPOP) functions as a substrate adaptor for the Cullin-RING E3 ubiquitin ligase 3 (CUL3) complex.[1][2] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of a variety of protein substrates.[1][2] Consequently, SPOP plays a critical role in numerous cellular processes, including cell cycle regulation, signaling, and apoptosis.
The role of SPOP in cancer is context-dependent, acting as both a tumor suppressor and an oncogene. In prostate and endometrial cancers, SPOP is frequently mutated, leading to a loss of its tumor-suppressive function. Conversely, in clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it takes on an oncogenic role.[3][4] In the cytoplasm of ccRCC cells, SPOP targets several tumor suppressor proteins for degradation, including Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[5][6] The degradation of these substrates leads to the activation of pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, promoting tumorigenesis.[5] This makes the inhibition of SPOP a promising therapeutic strategy for ccRCC.[3][4]
This compound: A Potent Inhibitor of SPOP
This compound is a potent and selective small molecule inhibitor of SPOP.[6][7] It functions by disrupting the interaction between SPOP and its substrates, thereby preventing their ubiquitination and degradation.[3][5] This leads to the accumulation of tumor suppressors like PTEN and DUSP7, and the subsequent inhibition of downstream oncogenic signaling.[6][7]
Mechanism of Action
This compound directly binds to the MATH domain of SPOP, the region responsible for substrate recognition. This binding event physically blocks the recruitment of substrates to the SPOP-CUL3 E3 ligase complex, effectively inhibiting their ubiquitination.
References
- 1. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer-MedSci.cn [medsci.cn]
- 2. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. Research [english.simm.cas.cn]
- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Early-Stage Research on SPOP-IN-6b Hydrochloride in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPOP-IN-6b hydrochloride, also referred to as compound 6b, is a small molecule inhibitor of Speckle-type POZ protein (SPOP). SPOP is an adaptor protein for the CULLIN 3-RING E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent degradation of various substrate proteins. In certain cancers, notably clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressor proteins and promoting tumorigenesis. This compound has emerged as a promising therapeutic agent by disrupting the SPOP-substrate interaction, thereby restoring the function of key tumor suppressors. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with the early-stage research of this compound in oncology.
Mechanism of Action
This compound functions by competitively binding to the substrate-binding pocket of SPOP, thereby inhibiting its interaction with substrate proteins.[1][2][3] This disruption prevents the ubiquitination and proteasomal degradation of key SPOP substrates, including the tumor suppressor proteins PTEN (Phosphatase and Tensin Homolog) and DUSP7 (Dual Specificity Phosphatase 7).[1][4] The stabilization and accumulation of PTEN and DUSP7 lead to the downregulation of the oncogenic PI3K/AKT and MAPK/ERK signaling pathways, respectively.[1][2] This ultimately results in the suppression of cancer cell proliferation, survival, and tumor growth.[1][3]
Signaling Pathway
Caption: this compound inhibits SPOP, preventing the degradation of tumor suppressors PTEN and DUSP7.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against SPOP and has shown efficacy in various ccRCC cell lines.
| Parameter | Value | Cell Lines | Reference |
| SPOP Inhibition (IC50) | 3.58 µM | N/A | [4][5] |
| Cell Viability (IC50) | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 | [4][5] |
In Vivo Efficacy
In preclinical xenograft models of ccRCC, this compound has been shown to significantly slow tumor growth.
| Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Nude Mice with ccRCC Xenografts | 40-80 mg/kg; intraperitoneal (i.p.); daily | 25 days | Slowed tumor growth | [4][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Fluorescence Polarization (FP) Assay for SPOP Inhibition
This assay is used to quantify the inhibitory effect of this compound on the SPOP-substrate interaction.
Principle: The assay measures the change in polarization of a fluorescently labeled peptide derived from an SPOP substrate upon binding to the SPOP protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
Protocol:
-
Reagents and Materials:
-
Recombinant human SPOP protein
-
Fluorescently labeled SPOP substrate peptide (e.g., derived from PTEN or Gli2)
-
This compound (or other test compounds)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure: a. Prepare a solution of the fluorescently labeled peptide and SPOP protein in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal. b. Serially dilute this compound in DMSO and then into the assay buffer. c. In a 384-well plate, add the SPOP-peptide solution to wells containing the diluted this compound or DMSO control. d. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a plate reader. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Principle: A common method is the resazurin (AlamarBlue) assay, where the metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin. The fluorescence intensity is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
ccRCC cell lines (e.g., A498, 786-O)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities
-
-
Procedure: a. Seed the ccRCC cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO). c. After the incubation period, add the resazurin solution to each well and incubate for 2-4 hours at 37°C. d. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm. e. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Principle: Cells are treated with the compound at a low density and allowed to grow for an extended period. The number and size of the resulting colonies are then quantified.
Protocol:
-
Reagents and Materials:
-
ccRCC cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
-
Procedure: a. Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach. b. Treat the cells with various concentrations of this compound. c. Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 2-3 days. d. After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution. e. After staining, wash the plates with water and allow them to air dry. f. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Western Blot Analysis
This technique is used to detect changes in the protein levels of SPOP substrates and downstream signaling molecules.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Reagents and Materials:
-
ccRCC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against PTEN, DUSP7, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure: a. Treat ccRCC cells with this compound for a specified time (e.g., 10 hours).[4][5] b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane and incubate with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. g. Quantify the band intensities and normalize to the loading control.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
ccRCC Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.
Principle: Human ccRCC cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the compound, and tumor growth is monitored over time.
Protocol:
-
Reagents and Materials:
-
ccRCC cell lines (e.g., 786-O, A498)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for injection
-
Calipers for tumor measurement
-
-
Procedure: a. Subcutaneously inject a suspension of ccRCC cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., 40-80 mg/kg, i.p., daily) or vehicle control to the respective groups.[4][5] e. Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. f. Monitor the body weight and general health of the mice throughout the study. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Formulation and Storage
-
Storage of Stock Solution: this compound should be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[4]
-
In Vivo Working Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[4]
Conclusion
This compound represents a promising targeted therapy for cancers characterized by SPOP overexpression, particularly clear cell renal cell carcinoma. Its mechanism of action, involving the stabilization of key tumor suppressor proteins, provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this and similar SPOP inhibitors. Future research should focus on optimizing its pharmacological properties, exploring its efficacy in combination with other anti-cancer agents, and identifying predictive biomarkers to guide its clinical application.
References
- 1. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
Exploring the Therapeutic Potential of SPOP Inhibition in Kidney Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Speckle-type POZ (pox virus and zinc finger) protein (SPOP) is an E3 ubiquitin ligase adaptor protein that has emerged as a key player in the pathogenesis of clear cell renal cell carcinoma (ccRCC), the most common form of kidney cancer. Unlike its role as a tumor suppressor in other cancers like prostate cancer, SPOP functions as an oncoprotein in ccRCC.[1] It is overexpressed and predominantly mislocalized to the cytoplasm in nearly all ccRCC tumors.[2][3][4] This cytoplasmic accumulation of SPOP drives tumorigenesis by targeting several tumor suppressor proteins for ubiquitination and proteasomal degradation, thereby activating critical oncogenic signaling pathways.[2][5] The dependency of ccRCC on this aberrant SPOP activity presents a compelling rationale for the development of targeted SPOP inhibitors. This guide provides an in-depth overview of the role of SPOP in kidney cancer, preclinical data on SPOP inhibitors, detailed experimental protocols for studying SPOP, and the future outlook for targeting this pathway.
The Role of SPOP in Kidney Cancer Pathogenesis
In normal kidney cells, SPOP is primarily located in the nucleus and contributes to cellular homeostasis.[2] However, in ccRCC, a cascade of events leads to its transformation into an oncogenic driver.
Upregulation and Cytoplasmic Mislocalization
A hallmark of ccRCC is the inactivation of the von Hippel-Lindau (VHL) tumor suppressor, leading to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs).[2] Research has shown that SPOP is a direct transcriptional target of HIFs, leading to its overexpression in the hypoxic tumor microenvironment of ccRCC.[2][6] Furthermore, hypoxia promotes the accumulation of SPOP in the cytoplasm, a critical event for its oncogenic function.[2][6] In normal cells, SPOP resides in the nucleus, but in ccRCC, it is found predominantly in the cytoplasm, where it gains access to a different set of substrates.[2]
SPOP as a Hub for Oncogenic Signaling
As a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase complex, cytoplasmic SPOP targets a range of tumor-suppressive proteins for degradation.[2][4] Key substrates in ccRCC include:
-
PTEN (Phosphatase and Tensin Homolog): A critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway. SPOP-mediated degradation of PTEN leads to hyperactivation of AKT, promoting cell survival and proliferation.[2][7]
-
DUSP7 (Dual-specificity phosphatase 7): An ERK phosphatase that negatively regulates the MAPK/ERK pathway. Its degradation by SPOP results in sustained ERK signaling, which is crucial for cell growth.[2][7]
-
Daxx (Death Domain Associated Protein): A pro-apoptotic protein. Its elimination by SPOP helps cancer cells evade apoptosis.[2][5]
-
Gli2 (GLI Family Zinc Finger 2): A transcription factor in the Hedgehog signaling pathway. SPOP-mediated degradation of Gli2 also contributes to the tumorigenic phenotype.[2][5]
-
LATS1 (Large Tumor Suppressor Kinase 1): A core component of the Hippo signaling pathway. SPOP-mediated degradation of LATS1 leads to the activation of the oncogenic transcriptional coactivators YAP and TAZ.[8]
The concerted degradation of these substrates establishes SPOP as a central regulatory hub that drives ccRCC progression.[2][6]
Preclinical Evidence for SPOP Inhibition
The oncogenic role of SPOP in ccRCC makes it a prime candidate for targeted therapy.[3][9] Several preclinical studies have demonstrated the therapeutic potential of small-molecule inhibitors that disrupt the SPOP-substrate interaction.
Development of SPOP Inhibitors
Structure-based drug design has led to the development of potent and selective SPOP inhibitors.[3] These compounds typically bind to the substrate-binding pocket of SPOP's MATH domain, preventing it from recognizing and recruiting its substrates for degradation.[7] Compounds like 6b and its more potent derivative 6lc have shown promising results in preclinical models.[10][11] More recently, a 2-pyrazolylpyrimidinone derivative, DDO-4033 , was identified as a new potent SPOP inhibitor.[8]
In Vitro Efficacy
SPOP inhibitors have been shown to selectively kill ccRCC cells that are dependent on cytoplasmic SPOP, while having minimal effects on non-ccRCC cells or normal kidney cells.[3][7] Treatment of ccRCC cell lines (e.g., A498, 786-O, OS-RC-2) with these inhibitors leads to:
-
Increased levels of SPOP substrates like PTEN and DUSP7.[10]
-
Decreased phosphorylation of downstream effectors AKT and ERK.[10]
-
Induction of apoptosis.[2]
In Vivo Efficacy
In xenograft models using ccRCC cell lines, SPOP inhibitors have demonstrated significant anti-tumor activity. For instance, compound 6b showed a dose-dependent reduction in ccRCC tumor growth in mice.[7] These findings validate the SPOP-substrate interaction as a viable therapeutic target for ccRCC.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of SPOP inhibitors.
Table 1: In Vitro Activity of SPOP Inhibitors in ccRCC Cell Lines
| Inhibitor | Cell Line | Assay | Result | Reference |
| 6lc | A498 | Colony Formation | ~75% inhibition at 10 µM | [10] |
| 6lc | OS-RC-2 | Colony Formation | ~80% inhibition at 10 µM | [10] |
| E1 | OS-RC-2 | Colony Formation | Significant inhibition at 2.5 µM | [7] |
| E1 | 786-O | Colony Formation | Significant inhibition at 2.5 µM | [7] |
| DDO-4033 | 786-O | Cell Viability (IC₅₀) | 1.89 µM | [8] |
| DDO-4033 | Caki-1 | Cell Viability (IC₅₀) | 3.11 µM | [8] |
Table 2: In Vivo Activity of SPOP Inhibitors in ccRCC Xenograft Models
| Inhibitor | Cell Line Xenograft | Dosing Regimen | Result | Reference |
| 6b | A498 | 50 mg/kg, daily | Significant tumor growth inhibition | [4] |
| DDO-4033 | 786-O | 50 mg/kg, every 2 days | TGI (Tumor Growth Inhibition) of 61.2% | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and inhibition of SPOP in kidney cancer.
Co-Immunoprecipitation (Co-IP) to Validate SPOP-Substrate Interaction
This protocol is used to demonstrate the physical interaction between SPOP and its putative substrates (e.g., PTEN) in a cellular context.
-
Cell Culture and Lysis: Culture ccRCC cells (e.g., A498) or HEK293T cells transiently transfected with tagged SPOP and substrate constructs to ~90% confluency.
-
Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate cell lysates with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of anti-SPOP antibody (or anti-tag antibody) and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against the putative substrate (e.g., anti-PTEN).
In Vivo Ubiquitination Assay
This assay is crucial for demonstrating that SPOP mediates the ubiquitination of its substrates.
-
Transfection: Co-transfect HEK293T cells with expression vectors for HA-tagged Ubiquitin (HA-Ub), Myc-tagged substrate (e.g., Myc-PTEN), and Flag-tagged SPOP.
-
Proteasome Inhibition: 24 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis: Wash cells with PBS and lyse under denaturing conditions with a buffer containing 1% SDS (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1% SDS, 1 mM DTT) and boil for 10 minutes to disrupt protein-protein interactions.
-
Dilution and IP: Dilute the lysate 10-fold with a non-denaturing buffer (e.g., Co-IP Lysis Buffer without SDS) to reduce the SDS concentration to 0.1%.
-
Immunoprecipitation: Perform immunoprecipitation for the Myc-tagged substrate using an anti-Myc antibody as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the captured proteins and analyze by Western blotting. Probe the membrane with an anti-HA antibody to detect the polyubiquitin chains attached to the immunoprecipitated substrate.
Future Directions and Conclusion
While the preclinical data are highly encouraging, the development of SPOP inhibitors for clinical use is still in its early stages.[12] Future research should focus on several key areas:
-
Optimizing Inhibitors: Continued medicinal chemistry efforts are needed to improve the potency, selectivity, and pharmacokinetic properties of SPOP inhibitors.[10]
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to SPOP inhibition will be crucial for clinical trial design. SPOP's cytoplasmic expression level could be a candidate biomarker.
-
Combination Therapies: Exploring the synergistic potential of SPOP inhibitors with other targeted therapies or immunotherapies currently used in RCC could lead to more durable responses.[13]
-
Understanding Resistance: Investigating potential mechanisms of resistance to SPOP inhibitors will be essential for long-term therapeutic success.
References
- 1. The diverse roles of SPOP in prostate cancer and kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renal cancer: signaling pathways and advances in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
SPOP-IN-6b Hydrochloride: A Technical Guide for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Speckle-type POZ protein (SPOP) is a critical E3 ubiquitin ligase adaptor that functions as a tumor suppressor in prostate cancer. Frequent mutations in the SPOP gene define a distinct molecular subtype of this disease, leading to the stabilization of key oncoproteins such as the Androgen Receptor (AR), steroid receptor coactivator-3 (SRC-3), and BRD4. This stabilization drives tumor progression and can confer resistance to certain therapies. The development of small molecule inhibitors targeting SPOP is therefore a promising therapeutic strategy. SPOP-IN-6b hydrochloride is a potent inhibitor of SPOP that has demonstrated efficacy in other cancer types. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its potential relevance for therapeutic intervention in prostate cancer. While direct studies of SPOP-IN-6b in prostate cancer are limited, this guide outlines the rationale for its investigation and provides detailed experimental protocols to evaluate its efficacy in prostate cancer models.
The Role of SPOP in Prostate Cancer
SPOP is the most frequently mutated gene in primary prostate cancer, with mutations occurring in up to 15% of cases.[1] Wild-type SPOP is a substrate adaptor protein for the Cullin 3-RING E3 ubiquitin ligase complex (CRL3), which targets a variety of proteins for ubiquitination and subsequent proteasomal degradation. In prostate cancer, SPOP plays a crucial tumor-suppressive role by targeting several key oncogenic drivers for degradation.
Key SPOP substrates in prostate cancer include:
-
Androgen Receptor (AR): SPOP mediates the degradation of the full-length AR, thereby negatively regulating AR signaling, a central driver of prostate cancer growth.[2]
-
Steroid Receptor Coactivator-3 (SRC-3): As a coactivator of AR, SRC-3 enhances its transcriptional activity. SPOP promotes the turnover of SRC-3, thus suppressing AR-mediated gene expression.[3]
-
Bromodomain and Extra-Terminal Domain (BET) Proteins (BRD2, BRD3, BRD4): These proteins are transcriptional coactivators that play a role in oncogene expression. SPOP earmarks BET proteins for degradation.[4][5][6][7]
-
c-MYC: This well-known oncoprotein is also a substrate of SPOP, and its degradation is promoted by wild-type SPOP.[8]
Prostate cancer-associated mutations in SPOP typically occur in the substrate-binding MATH domain. These mutations impair SPOP's ability to recognize and bind its substrates, leading to their accumulation and subsequent enhancement of oncogenic signaling pathways.[4] This provides a strong rationale for the therapeutic targeting of the SPOP pathway.
Signaling Pathway of Wild-Type SPOP in Prostate Cancer
Signaling Pathway of Mutant SPOP in Prostate Cancer
This compound: A Potent SPOP Inhibitor
This compound is the hydrochloride salt of SPOP-IN-6b, a small molecule identified as a potent inhibitor of SPOP.[9] While most of the characterization has been in the context of clear cell renal cell carcinoma (ccRCC), where SPOP is overexpressed, its mechanism of action is relevant to cancers with SPOP mutations, such as prostate cancer.
Quantitative Data
The following tables summarize the available quantitative data for SPOP-IN-6b. It is important to note that the cellular activity data was generated using ccRCC cell lines.
| Biochemical Activity | IC50 (µM) | Reference |
| SPOP Inhibition | 3.58 | [10] |
| Cellular Activity (ccRCC Cell Lines) | IC50 (µM) | Reference |
| A498 | 2.7 - 10.2 | [9][10] |
| Caki-2 | 2 - 10.2 | [9][10] |
| Ketr-3 | 2 - 10.2 | [9][10] |
| 769-P | 2 - 10.2 | [9][10] |
| OS-RC-2 | 5.8 - 10.2 | [9][10] |
| 786-0 | 2 - 10.2 | [9][10] |
| In Vivo Efficacy (ccRCC Xenograft Model) | |
| Dosing | 40-80 mg/kg; intraperitoneal injection; daily; for 25 days in nude mice |
| Result | Slowed down the growth of the tumor by suppressing SPOP |
| Reference | [9][10] |
Experimental Protocols for Evaluating this compound in Prostate Cancer
The following protocols provide a framework for assessing the efficacy of this compound in prostate cancer cell lines (e.g., LNCaP for androgen-sensitive, and PC-3 or DU-145 for androgen-insensitive prostate cancer).
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in prostate cancer cells upon treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of SPOP Substrates
This method is used to determine if this compound treatment leads to the stabilization of SPOP substrates like AR and PSA in prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat LNCaP cells with this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.[13][14][15]
Hypothetical Experimental Workflow
Conclusion and Future Directions
This compound presents a valuable research tool for investigating the therapeutic potential of SPOP inhibition in prostate cancer. Given the high frequency of SPOP mutations and the central role of its substrates in driving the disease, targeting SPOP is a well-justified strategy. While the direct efficacy of this compound in prostate cancer models remains to be published, the provided data from other cancer types, combined with the detailed experimental protocols, offer a clear path for its evaluation. Future research should focus on determining the IC₅₀ values of this compound in a panel of prostate cancer cell lines, including those with known SPOP mutation status. In vivo studies using prostate cancer xenograft or patient-derived xenograft (PDX) models will be crucial to assess its therapeutic potential. Furthermore, investigating the effect of SPOP inhibition on resistance to current prostate cancer therapies, such as androgen deprivation therapy and BET inhibitors, could unveil novel combination strategies to improve patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Destruction of Full-Length Androgen Receptor by Wild-Type SPOP, but Not Prostate-Cancer-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostate cancer-associated mutations in speckle-type POZ protein (SPOP) regulate steroid receptor coactivator 3 protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 [dash.harvard.edu]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. SPOP regulates prostate epithelial cell proliferation and promotes ubiquitination and turnover of cMYC oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
SPOP-IN-6b Hydrochloride: In Vitro Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro use of SPOP-IN-6b hydrochloride, a potent inhibitor of Speckle-type POZ protein (SPOP). SPOP is an E3 ubiquitin ligase adaptor protein that is frequently overexpressed and mislocalized to the cytoplasm in clear cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation. This compound disrupts the interaction between SPOP and its substrates, leading to the accumulation of these tumor suppressors and subsequent inhibition of cancer cell proliferation. These protocols are intended to guide researchers in utilizing this compound as a tool to investigate SPOP signaling and as a potential therapeutic agent.
Introduction
Speckle-type POZ protein (SPOP) is a key component of a Cullin-3-RING E3 ubiquitin ligase complex, responsible for the ubiquitination and subsequent proteasomal degradation of various substrate proteins. In normal cells, SPOP resides in the nucleus and plays a role in maintaining genomic stability. However, in nearly all clear-cell renal cell carcinomas (ccRCC), SPOP is overexpressed and aberrantly located in the cytoplasm.[1] This mislocalization leads to the degradation of several tumor suppressor proteins, including PTEN, DUSP7, and the innate immune sensor STING, thereby promoting cancer cell survival and proliferation.[2][3]
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between the MATH domain of SPOP and its substrates.[4][5] By blocking this interaction, this compound prevents the degradation of SPOP substrates, leading to their accumulation and the suppression of oncogenic signaling pathways.[6][7] This targeted approach makes this compound a valuable tool for studying the role of SPOP in cancer and a promising candidate for therapeutic development.
Data Presentation
This compound Potency
This compound exhibits potent anti-proliferative activity against a panel of human clear cell renal cell carcinoma (ccRCC) cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment using an MTT assay.[8]
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Clear Cell Renal Cell Carcinoma | 2.7 |
| Caki-2 | Clear Cell Renal Cell Carcinoma | 2-10.2 |
| Ketr-3 | Clear Cell Renal Cell Carcinoma | 2-10.2 |
| 769-P | Clear Cell Renal Cell Carcinoma | 2-10.2 |
| OS-RC-2 | Clear Cell Renal Cell Carcinoma | 5.8 |
| 786-0 | Clear Cell Renal Cell Carcinoma | 2-10.2 |
Table 1: IC50 values of this compound in various ccRCC cell lines.[8]
Signaling Pathway
This compound inhibits the E3 ubiquitin ligase activity of SPOP, leading to the stabilization of its substrate proteins. This action restores tumor-suppressive functions and inhibits downstream oncogenic signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
ccRCC cell lines (e.g., A498, OS-RC-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Also, prepare a vehicle control with the corresponding concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the levels of SPOP substrate proteins (PTEN, DUSP7, STING) and downstream signaling molecules (p-AKT, p-ERK) following treatment with this compound.
Materials:
-
ccRCC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for PTEN, DUSP7, STING, p-AKT, p-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) or vehicle control for 10 hours.[9]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is to confirm the disruption of the SPOP-substrate interaction by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding tagged SPOP (e.g., Flag-SPOP) and a substrate (e.g., Myc-PTEN)
-
Transfection reagent
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-Flag antibody)
-
Protein A/G agarose beads
-
Antibodies for western blotting (e.g., anti-Myc and anti-Flag antibodies)
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding Flag-SPOP and Myc-PTEN.
-
After 24 hours, treat the cells with this compound or vehicle control for the desired time (e.g., 10 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes.
-
Incubate the pre-cleared lysates with an anti-Flag antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using anti-Myc and anti-Flag antibodies to detect the co-precipitated substrate.
Conclusion
This compound is a valuable chemical probe for studying the function and regulation of the SPOP E3 ligase complex. The protocols provided herein offer a framework for investigating the in vitro effects of this inhibitor on cancer cell viability, protein stability, and protein-protein interactions. These experiments can contribute to a deeper understanding of SPOP's role in tumorigenesis and aid in the development of novel cancer therapeutics.
References
- 1. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 4. assaygenie.com [assaygenie.com]
- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPOP-IN-6b Hydrochloride In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of SPOP-IN-6b hydrochloride, a potent inhibitor of Speckle-type POZ protein (SPOP). The following sections detail the recommended dosing and administration protocols for preclinical xenograft models, summarize its mechanism of action, and provide detailed experimental procedures.
Introduction
This compound is a small molecule inhibitor targeting the E3 ubiquitin ligase adaptor protein SPOP. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), cytoplasmic mislocalization and overexpression of SPOP lead to the degradation of tumor suppressor proteins, promoting tumorigenesis.[1][2][3][4] this compound has been shown to disrupt the interaction between SPOP and its substrates, leading to the suppression of tumor growth in preclinical models.[1][3][5][6]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the activity of SPOP. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN) and Dual Specificity Phosphatase 7 (DUSP7).[1][5] The stabilization of PTEN and DUSP7 leads to the downregulation of the pro-survival PI3K/AKT and MAPK/ERK signaling pathways, respectively.[1][7][8] This ultimately results in decreased cancer cell proliferation and tumor growth.[1][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
In Vivo Dosing and Administration
The following table summarizes the recommended in vivo dosing regimen for this compound based on preclinical studies in nude mice with ccRCC xenografts.
| Parameter | Recommendation | Source |
| Dose | 40-80 mg/kg | [5][6] |
| Administration Route | Intraperitoneal (i.p.) injection | [5][6] |
| Frequency | Daily | [5][6] |
| Duration | 25 days | [5][6] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5] |
Note: It is recommended to prepare the working solution fresh daily.[5]
Experimental Protocols
Below are detailed protocols for a typical in vivo efficacy study using this compound in a subcutaneous xenograft mouse model.
Preparation of this compound Formulation
This protocol describes the preparation of the dosing solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the number of animals and the desired dose.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (40% of the final volume).
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to the tube (5% of the final volume).
-
Vortex the mixture thoroughly.
-
Add sterile saline to reach the final desired volume (45% of the final volume).
-
Vortex the final solution until it is a clear and homogenous solution.
-
Prepare this formulation fresh before each administration.
Subcutaneous Xenograft Mouse Model of ccRCC
This protocol outlines the procedure for establishing a subcutaneous tumor model using a human ccRCC cell line.
Materials:
-
Human clear cell renal cell carcinoma (ccRCC) cell line (e.g., A498, 786-O)
-
6-8 week old female nude mice (e.g., BALB/c nude)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel®
-
Syringes (1 mL) with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the ccRCC cells in their recommended complete medium until they reach 70-80% confluency.
-
On the day of inoculation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and count them.
-
Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Intraperitoneal (i.p.) Administration of this compound
This protocol details the procedure for administering the compound to the tumor-bearing mice.
Materials:
-
Prepared this compound formulation
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes (1 mL) with 27-gauge needles
-
70% ethanol for disinfection
Procedure:
-
Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse slightly with its head pointing downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Monitoring Tumor Growth and Efficacy
This protocol describes how to assess the anti-tumor activity of this compound.
Materials:
-
Digital calipers
-
Weighing scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.
-
At the end of the 25-day treatment period, euthanize the mice and excise the tumors.
-
Weigh the excised tumors and record the final tumor weights.
-
The data can be used to calculate the tumor growth inhibition (TGI).
Below is a diagram illustrating the experimental workflow.
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the specific pharmacokinetic parameters (e.g., Cmax, half-life, clearance) and a detailed toxicology profile for this compound. Researchers should conduct their own pharmacokinetic and toxicology studies to fully characterize the in vivo properties of this compound. General observations from the initial in vivo studies suggest that the compound is tolerated at the efficacious doses, but a comprehensive safety assessment is recommended for further development.
Conclusion
This compound is a promising anti-cancer agent for tumors with aberrant SPOP activity. The provided protocols offer a framework for conducting in vivo efficacy studies. Adherence to these guidelines, along with rigorous data collection and analysis, will be crucial for evaluating the therapeutic potential of this compound. Further investigation into its pharmacokinetic and toxicological properties is warranted to support its progression towards clinical applications.
References
- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chinese Academy of Sciences [english.cas.cn]
- 4. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPOP-IN-6b Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPOP-IN-6b hydrochloride is a small molecule inhibitor of the Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor protein.[1][2] In normal cells, SPOP is primarily located in the nucleus and is involved in the degradation of proteins, playing a role in apoptosis.[3][4] However, in certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm.[1][5] This cytoplasmic accumulation of SPOP leads to the ubiquitination and subsequent degradation of tumor suppressor proteins, including PTEN and DUSP7, which in turn activates pro-tumorigenic signaling pathways like the PI3K/AKT and ERK pathways.[5][6] this compound disrupts the interaction between SPOP and its substrates, preventing their degradation and thereby inhibiting cancer cell proliferation.[1][7] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cells.
Mechanism of Action
This compound acts by binding to SPOP and disrupting its ability to interact with its substrate proteins.[1] This inhibition of the SPOP-substrate interaction prevents the ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins. The stabilization of these substrates leads to the suppression of downstream oncogenic signaling pathways.
dot
Caption: Mechanism of action of SPOP-IN-6b in ccRCC cells.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various ccRCC cell lines.
Table 1: IC50 Values of SPOP-IN-6b in ccRCC Cell Lines
| Cell Line | IC50 (µM) |
| A498 | 2 - 10.2[8] |
| Caki-2 | 2 - 10.2[8] |
| Ketr-3 | 2 - 10.2[8] |
| 769-P | 2 - 10.2[8] |
| OS-RC-2 | 2 - 10.2[8][9] |
| 786-0 | 2 - 10.2[8] |
Table 2: Recommended Concentration and Incubation Time
| Application | Concentration Range (µM) | Incubation Time | Outcome | Reference |
| Suppression of SPOP activity | 0.1 - 3.0 | 10 hours | Increased PTEN and DUSP7 levels | [8][9] |
| Anti-proliferative activity | Varies by cell line (see Table 1) | 72 hours | Reduction in cell viability | [9] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution
-
This compound is soluble in DMSO.[8] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO.
-
For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate mass of the compound in 1 ml of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[8]
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative activity of this compound.
dot
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
ccRCC cell lines (e.g., A498, OS-RC-2)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µl of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of this compound on the protein levels of SPOP substrates like PTEN and DUSP7, and downstream signaling molecules like phosphorylated AKT and ERK.[7]
dot
Caption: General workflow for Western blot analysis.
Materials:
-
ccRCC cell lines
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-PTEN, rabbit anti-DUSP7, rabbit anti-phospho-AKT, rabbit anti-phospho-ERK, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations ranging from 0.1 to 3.0 µM for 10 hours.[8][9] Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Troubleshooting
-
Low Solubility: If this compound precipitates in the cell culture medium, try preparing the final dilutions from a more concentrated DMSO stock to minimize the final DMSO concentration. Gentle warming and sonication may aid in the initial solubilization in DMSO.[8]
-
High Cell Toxicity in Control: Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
-
No Effect Observed: Verify the activity of the compound by testing it on a sensitive cell line (e.g., A498). Ensure proper storage of the compound to prevent degradation. Increase the incubation time or concentration if necessary, based on preliminary dose-response experiments.
Conclusion
This compound is a valuable research tool for investigating the role of the SPOP E3 ligase in cancer biology. The protocols provided here offer a starting point for researchers to explore the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
References
- 1. Research [english.simm.cas.cn]
- 2. Chinese Academy of Sciences [english.cas.cn]
- 3. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 6. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
SPOP-IN-6b hydrochloride solubility and stock solution preparation
Introduction
Speckle-type POZ protein (SPOP) is a crucial component of the CULLIN3/RING-box1 E3 ubiquitin ligase complex, functioning as a substrate-binding adaptor.[1] It facilitates the ubiquitination and subsequent degradation of various protein substrates. Dysregulation of SPOP has been implicated in the development of several cancers. In clear cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, leading to the degradation of tumor suppressor proteins like PTEN and DUSP7, which in turn promotes tumorigenesis.[1][2] Conversely, in prostate cancer, SPOP is one of the most frequently mutated genes.[3][4]
SPOP-IN-6b hydrochloride is a potent and selective small-molecule inhibitor of SPOP.[5] It has an IC50 value of 3.58 μM.[5][6][7][8] By binding to SPOP, this inhibitor disrupts the interaction between SPOP and its substrates, thereby preventing their degradation.[9] This leads to the accumulation of tumor-suppressor proteins, inhibiting downstream oncogenic signaling pathways such as the PI3K/AKT and ERK pathways.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of SPOP-IN-6b and its salt forms is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | SPOP-IN-6b | SPOP-IN-6b dihydrochloride |
| Molecular Formula | C28H32N6O3 | C28H34Cl2N6O3 |
| Molecular Weight | 500.59 g/mol | 573.51 g/mol |
| Appearance | Solid | Solid |
| IC50 | 3.58 μM | 3.58 μM |
| Solubility | DMSO | DMSO: 41.67 mg/mL (72.66 mM) |
Note: The molecular weight for this compound is approximately 537.05 g/mol . Data for the dihydrochloride is presented as provided by the supplier. Please refer to the certificate of analysis for your specific lot for the exact molecular weight.
Protocols
Protocol 1: Stock Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour.[10] This prevents condensation from accumulating on the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO:
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100
Example for 1 mg of this compound (MW ~537.05 g/mol ): Volume (mL) = [1 mg / 537.05 g/mol ] x 100 = 0.1862 mL or 186.2 µL
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming (up to 60°C) or sonication can be used to aid dissolution, especially for higher concentrations.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquoted stock solutions as follows:
Always keep vials tightly sealed to prevent moisture absorption and store away from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional): It is recommended to perform an intermediate dilution of the stock solution in cell culture medium before the final dilution. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[12] Prepare a vehicle control by adding the same volume of DMSO to control wells.
-
Incubation: Mix the plate gently by swirling and incubate the cells for the desired experimental duration. SPOP-IN-6b has been shown to suppress SPOP activity within 10 hours of treatment.[5][7]
Diagrams
Caption: this compound inhibits the SPOP E3 ligase complex.
Caption: Workflow for preparing this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SPOP-ITCH Signaling Axis Protects Against Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Research [english.simm.cas.cn]
- 10. SPOP-IN-6b dihydrochloride|COA [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
Application Notes & Protocols: Fluorescence Polarization Assay for High-Throughput Screening of SPOP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Speckle-type POZ (SPOP) protein is a crucial substrate adaptor for the Cullin3-RING E3 ubiquitin ligase complex (CRL3SPOP).[1][2][3] It plays a significant role in cellular homeostasis by targeting various proteins for ubiquitination and subsequent proteasomal degradation.[3][4] Substrates of SPOP include key oncoproteins such as the Androgen Receptor (AR), steroid receptor coactivator-3 (SRC-3), and BET proteins (e.g., BRD4).[1][3][5] Dysregulation of SPOP is implicated in various cancers; it is frequently mutated in prostate cancer, leading to substrate stabilization, and overexpressed in clear-cell renal cell carcinoma (ccRCC), making it a compelling therapeutic target.[1][3][6][7]
The Fluorescence Polarization (FP) assay is a homogeneous, solution-based technique ideal for monitoring molecular interactions in a high-throughput screening (HTS) format.[8][9][10] The assay measures the change in the polarization of fluorescent light emitted by a probe.[8][9] In the context of SPOP, a small, fluorescently labeled peptide derived from a known SPOP substrate (the "tracer") rotates rapidly in solution, resulting in low polarization.[11][12] Upon binding to the much larger SPOP protein, the tracer's rotation slows significantly, leading to an increase in fluorescence polarization.[11][12][13] Small molecule inhibitors that disrupt the SPOP-substrate interaction will compete with the tracer for binding, causing a decrease in the polarization signal, which can be readily quantified.[12]
This document provides a detailed protocol for developing and implementing a robust FP-based assay for the discovery and characterization of SPOP inhibitors.
SPOP Signaling Pathway
SPOP functions as a component of the CRL3 E3 ubiquitin ligase complex. The MATH domain of SPOP recognizes and binds to specific degron motifs on substrate proteins.[14][15] This interaction brings the substrate into proximity with the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin molecules. The polyubiquitinated substrate is then targeted for degradation by the 26S proteasome. SPOP inhibitors prevent the initial recognition step, thereby blocking the degradation cascade and leading to the accumulation of SPOP substrates.
Caption: SPOP-mediated ubiquitination pathway and point of inhibition.
Principle of the Competitive FP Assay
The screening assay operates on the principle of competitive binding. An inhibitor's potency is determined by its ability to displace the fluorescent tracer from the SPOP protein's substrate-binding pocket, resulting in a dose-dependent decrease in the fluorescence polarization signal.
Caption: Workflow of the competitive fluorescence polarization assay.
Experimental Protocols
4.1 Materials and Reagents
-
SPOP Protein: Recombinant human SPOP protein (MATH domain, residues 28-166, or MATH-BTB, residues 28-359) with a His-tag for purification.
-
Fluorescent Tracer: A peptide derived from a known SPOP substrate (e.g., a 9-mer to 17-mer peptide from Puckered (Puc) or MyD88) N-terminally labeled with a fluorophore like Fluorescein (FITC) or TAMRA.[16]
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100 or 0.025% NP-40.[17][18]
-
Test Compounds: SPOP inhibitors dissolved in 100% DMSO.
-
Microplates: Black, low-volume, 96-well or 384-well microplates (e.g., Corning 3820).[18]
-
Plate Reader: A microplate reader capable of fluorescence polarization measurements, equipped with appropriate excitation and emission filters (e.g., 485 nm excitation/535 nm emission for FITC).[17][19]
4.2 Protocol 1: Tracer-SPOP Binding Assay (Kd Determination)
This experiment determines the binding affinity (Kd) of the fluorescent tracer for the SPOP protein and establishes the optimal SPOP concentration for the competition assay.
-
Prepare SPOP Dilutions: Perform a serial dilution of the SPOP protein in assay buffer. The final concentrations should range from 0 to ~10x the expected Kd.
-
Prepare Tracer Solution: Dilute the fluorescent tracer stock in assay buffer to a final concentration of 5-10 nM.
-
Assay Plate Setup:
-
Add a constant volume of the tracer solution to all wells of a black microplate.
-
Add an equal volume of the serially diluted SPOP protein to the wells.
-
Include "tracer only" wells (0 nM SPOP) for the minimum polarization signal (Pmin) and wells with the highest SPOP concentration for the maximum signal (Pmax).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[20]
-
Measurement: Read the fluorescence polarization (in millipolarization, mP) on a plate reader.
-
Data Analysis: Plot the mP values against the SPOP protein concentration. Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd value. The optimal SPOP concentration for the competition assay is typically the concentration that yields 50-80% of the maximum binding signal.
4.3 Protocol 2: Competitive Inhibition Assay (IC50 Determination)
This protocol is used to screen compound libraries and determine the potency (IC50) of hit compounds.
-
Prepare Reagents:
-
Prepare a 2X solution of SPOP protein in assay buffer at the concentration determined in Protocol 1.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer (e.g., at 10 nM).
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute them into assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
-
Assay Plate Setup (for a 20 µL final volume):
-
Add 5 µL of the test compound dilutions to the appropriate wells.
-
Add 10 µL of the 2X SPOP protein solution.
-
Controls:
-
Positive Control (No Inhibition): Add 5 µL of assay buffer with DMSO (no compound) + 10 µL 2X SPOP. This gives the Pmax signal.
-
Negative Control (100% Inhibition): Add 5 µL of assay buffer with DMSO (no compound) + 10 µL assay buffer (no SPOP). This gives the Pmin signal.
-
-
-
Incubation 1: Incubate the plate for 30-60 minutes at room temperature to allow the compounds to bind to SPOP.
-
Add Tracer: Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubation 2: Incubate for another 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization (mP) of the plate.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (P_obs - P_min) / (P_max - P_min)) where P_obs is the observed polarization in the presence of the inhibitor.[20]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
4.4 Assay Quality Control (Z' Factor)
The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[21]
-
Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
Mean_max and SD_max are the mean and standard deviation of the positive control (Pmax).
-
Mean_min and SD_min are the mean and standard deviation of the negative control (Pmin).
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Tracer-SPOP Binding Data
| SPOP [nM] | Polarization (mP) |
| 0 | 55 |
| 10 | 85 |
| 25 | 120 |
| 50 | 165 |
| 100 | 210 |
| 200 | 245 |
| 400 | 265 |
| 800 | 270 |
| Kd | ~75 nM |
Table 2: Summary of SPOP Inhibitor Potency
| Compound ID | Description | IC50 (µM) | Reference |
| HS-2 | Dual HDAC1/SPOP inhibitor | 18.3 | [19] |
| DDO-4033 | 2-Pyrazolylpyrimidinone derivative | Potent | [7] |
| E1 | β-Lactam derivative | Potent | [22] |
| 6lc | Optimized analog of compound 6b | Potent | [23] |
| Control-1 | Known non-binder | > 100 | N/A |
| Control-2 | Moderately active hit from primary screen | 12.5 | N/A |
Conclusion
The fluorescence polarization assay provides a robust, sensitive, and homogeneous platform for the high-throughput screening of SPOP inhibitors.[21] Its simple mix-and-read format minimizes reagent usage and is amenable to automation, making it an invaluable tool in the early stages of drug discovery targeting the SPOP pathway.[24] The protocols and data presented here offer a comprehensive guide for researchers to establish and validate this assay for identifying novel chemical entities to treat SPOP-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer mutations of the tumor suppressor SPOP disrupt the formation of active, phase-separated compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of oligomer size modulates the competition between cluster formation and phase separation of the tumor suppressor SPOP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. oncotarget.com [oncotarget.com]
- 22. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bellbrooklabs.com [bellbrooklabs.com]
Detecting SPOP Substrate Stabilization: An Application Note and Protocol for Western Blot Analysis
Introduction
Speckle-type POZ protein (SPOP) is a critical substrate adaptor protein for the Cullin3-RING E3 ubiquitin ligase complex (CRL3SPOP).[1][2][3] This complex targets a variety of proteins for ubiquitination and subsequent proteasomal degradation, playing a crucial role in numerous cellular processes, including cell cycle regulation, DNA damage response, and signaling pathways.[4][5] Dysregulation of SPOP function, often through mutations, is implicated in the pathogenesis of several cancers, including prostate and endometrial cancer.[2][4][6] Consequently, monitoring the stability of SPOP substrates is essential for understanding its biological function and the efficacy of therapeutic interventions targeting this pathway. This application note provides a detailed protocol for detecting the stabilization of SPOP substrates using Western blotting, a fundamental technique in molecular biology.
Principle of the Assay
The core principle of this assay is to detect an increase in the steady-state protein levels of a known or putative SPOP substrate. When SPOP's activity is diminished, either through genetic knockdown/knockout, mutation, or chemical inhibition, its ability to target substrates for degradation is impaired. This leads to an accumulation, or "stabilization," of the substrate protein, which can be readily detected by Western blot analysis as an increase in band intensity compared to a control where SPOP is functional.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SPOP-mediated ubiquitination pathway and the general workflow for the Western blot experiment.
Caption: SPOP-mediated substrate degradation pathway.
Caption: Western Blot Workflow for SPOP Substrate Stabilization.
Experimental Protocol
This protocol provides a generalized procedure. Optimization of antibody concentrations, incubation times, and buffer compositions may be required for specific substrates and cell lines.
Materials and Reagents
-
Cell Lines: Appropriate cell lines (e.g., prostate cancer cell lines like LNCaP, C4-2, PC3, DU145 or HEK293T for overexpression studies).[5][7][8]
-
SPOP Inhibition:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or EBC buffer (50 mM Tris pH 7.5, 120 mM NaCl, 0.5% NP-40).[5] Supplement fresh with:
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche).
-
Phosphatase Inhibitor Cocktail (if detecting phosphorylated proteins).[13]
-
-
Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific) or Bradford Reagent.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[11]
-
Primary Antibodies:
-
Antibody specific to the SPOP substrate of interest (e.g., anti-BRD4, anti-ERG, anti-DEK).
-
Anti-SPOP antibody (to confirm SPOP knockdown/knockout).
-
Antibody to a loading control (e.g., anti-β-actin, anti-GAPDH, anti-vinculin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Introduce SPOP inhibition:
-
Transient Knockdown: Transfect cells with SPOP-specific siRNA or a non-targeting control siRNA. Harvest cells 48-72 hours post-transfection.
-
Stable Knockdown/Knockout: Use lentiviral shRNA or CRISPR/Cas9 systems to generate stable cell lines with reduced or absent SPOP expression.
-
Mutant Overexpression: Transfect cells with plasmids encoding wild-type SPOP or a substrate-binding deficient mutant (e.g., F133V).[11]
-
-
Positive Control: Treat a set of control cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-8 hours before harvesting to induce general protein stabilization.[12][14]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-50 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ. Normalize the band intensity of the target substrate to the loading control.
-
Data Presentation
Quantitative data from Western blot analysis should be presented clearly to demonstrate the effect of SPOP inhibition on substrate stability.
Table 1: Densitometric Analysis of SPOP Substrate Stabilization
| Condition | Target Substrate (Normalized Intensity) | SPOP (Normalized Intensity) | Loading Control (Normalized Intensity) | Fold Change in Substrate vs. Control |
| Control (e.g., shRNA-Ctrl) | 1.00 | 1.00 | 1.00 | 1.0 |
| SPOP Knockdown (shSPOP-1) | 2.5 | 0.25 | 1.00 | 2.5 |
| SPOP Knockdown (shSPOP-2) | 2.8 | 0.20 | 1.00 | 2.8 |
| SPOP Mutant (e.g., F133V) | 3.1 | 1.5 (overexpressed) | 1.00 | 3.1 |
| MG132 Treatment | 4.5 | 1.1 | 1.00 | 4.5 |
Note: Values are representative and will vary depending on the substrate, cell line, and experimental conditions.
Table 2: Common SPOP Substrates and Their Functions
| Substrate | Function | Associated Cancer Type(s) |
| BRD4 | Transcriptional co-activator, chromatin reader | Prostate Cancer |
| Androgen Receptor (AR) | Steroid hormone receptor, key driver of prostate cancer | Prostate Cancer |
| ERG | Transcriptional regulator, oncogene | Prostate Cancer |
| DEK | Chromatin-remodeling protein, oncoprotein | Prostate Cancer |
| c-Myc | Transcription factor, proto-oncogene | Prostate Cancer |
| PTEN | Tumor suppressor, phosphatase | Kidney Cancer |
| Cyclin E1 | Cell cycle regulator | Prostate Cancer |
| PDK1 | Kinase, component of the PI3K/AKT signaling pathway | Prostate Cancer |
This table is not exhaustive but lists some of the well-validated SPOP substrates.[5][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient antibody binding, low protein expression, inefficient transfer. | Optimize antibody concentration and incubation time. Use a positive control cell line. Check transfer efficiency with Ponceau S staining. |
| High Background | Insufficient blocking, high antibody concentration, inadequate washing. | Increase blocking time or change blocking agent (e.g., from milk to BSA).[13] Decrease antibody concentration. Increase the number and duration of washes. |
| Non-specific Bands | Primary or secondary antibody is not specific enough. | Use a more specific or affinity-purified primary antibody. Run an antibody-only control (no primary antibody). |
| Inconsistent Loading | Inaccurate protein quantification, pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize to a reliable loading control. |
| No Substrate Increase | Inefficient SPOP knockdown, substrate is not regulated by SPOP in that cell line. | Confirm SPOP knockdown via Western blot. Verify from literature that the substrate is regulated by SPOP in your specific experimental system.[15] |
Conclusion
This protocol provides a robust framework for the detection of SPOP substrate stabilization via Western blotting. By carefully controlling experimental variables and including appropriate controls, researchers can reliably assess the functional consequences of SPOP inhibition. This assay is fundamental for investigating the role of the CRL3SPOP E3 ligase in both normal physiology and disease, and for evaluating the mechanism of action of drugs designed to modulate its activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and opportunities for the diverse substrates of SPOP E3 ubiquitin ligase in cancer [thno.org]
- 3. Challenges and opportunities for the diverse substrates of SPOP E3 ubiquitin ligase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPOP-mediated ubiquitination and degradation of PDK1 suppresses AKT kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Intrinsic BET inhibitor resistance in prostate cancer caused by SPOP mutation-mediated BET protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitylome analysis identifies dysregulation of effector substrates in SPOP-mutant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. SPOP suppresses prostate cancer through regulation of CYCLIN E1 stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation to Validate SPOP-IN-6b Target Engagement
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Speckle-type POZ protein (SPOP) is a substrate adaptor protein for the CULLIN 3 (CUL3)-based E3 ubiquitin ligase complex.[1] The SPOP-CUL3 E3 ligase complex mediates the ubiquitination and subsequent proteasomal degradation of a variety of substrate proteins, playing a critical role in numerous cellular processes. The MATH domain of SPOP is responsible for recognizing and binding to specific consensus motifs on its substrates.[1] Dysregulation of SPOP activity has been implicated in the pathogenesis of several cancers, including clear cell renal cell carcinoma (ccRCC), where SPOP is often overexpressed and mislocalized to the cytoplasm.[2][3] This mislocalization leads to the degradation of tumor suppressor proteins such as Phosphatase and Tensin Homolog (PTEN), thereby promoting tumorigenesis.[1][3][4]
IN-6b is a small molecule inhibitor designed to disrupt the interaction between the SPOP MATH domain and its substrates.[3] By blocking this interaction, IN-6b is expected to prevent the degradation of SPOP substrates, leading to their accumulation and the restoration of their tumor-suppressive functions.[4] Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in a cellular context.[5][6][7][8] This application note provides a detailed protocol for using Co-IP to validate the target engagement of IN-6b with SPOP by assessing its ability to disrupt the SPOP-PTEN interaction in a cellular model.
Principle of the Assay
This protocol describes the Co-IP of ectopically expressed tagged SPOP and its known substrate, PTEN, from cultured human embryonic kidney (HEK293T) cells. HEK293T cells are chosen for their high transfection efficiency, allowing for the controlled expression of the proteins of interest. Cells are co-transfected with plasmids encoding for FLAG-tagged SPOP and myc-tagged PTEN. Following expression, the cells are treated with either a vehicle control (DMSO) or the SPOP inhibitor IN-6b.
Cell lysates are then prepared under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting the FLAG-tagged SPOP protein is used to immunoprecipitate SPOP and any interacting proteins. The resulting immunocomplexes are captured on protein A/G magnetic beads. After a series of washes to remove non-specifically bound proteins, the bound proteins are eluted from the beads. The presence of co-immunoprecipitated myc-PTEN is then assessed by Western blotting using an anti-myc antibody. A reduction in the amount of myc-PTEN co-immunoprecipitated with FLAG-SPOP in the IN-6b-treated sample compared to the vehicle-treated sample indicates successful target engagement and disruption of the SPOP-PTEN interaction by the inhibitor.
Materials and Reagents
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmids: pCMV-FLAG-SPOP, pCMV-myc-PTEN
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
SPOP Inhibitor IN-6b
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-myc antibody (for Western blotting)
-
Anti-SPOP antibody (for Western blotting)
-
Protein A/G magnetic beads
-
IgG control antibody (from the same species as the IP antibody)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
-
Western blotting detection system
Experimental Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
Day 2: Transfection
-
Co-transfect the HEK293T cells with pCMV-FLAG-SPOP and pCMV-myc-PTEN plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for protein expression.
Day 3: Inhibitor Treatment and Cell Lysis
-
Prepare stock solutions of IN-6b in DMSO.
-
Treat the transfected cells with the desired concentration of IN-6b (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control) for 4-6 hours.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of ice-cold Co-IP lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate (WCL).
-
Take a 50 µL aliquot of the WCL for input analysis by Western blotting.
Day 4: Immunoprecipitation
-
Pre-clear the lysate by adding 20 µL of protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
To the pre-cleared lysate, add 2-5 µg of anti-FLAG antibody or an equivalent amount of control IgG.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of pre-washed protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer. After the final wash, carefully remove all residual buffer.
Day 5: Elution and Western Blotting
-
Elute the immunoprecipitated proteins by resuspending the beads in 30-50 µL of 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads using a magnetic stand and load the supernatant (the eluate) onto an SDS-PAGE gel.
-
Load the WCL input samples onto the same gel.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the myc-tag (to detect co-immunoprecipitated PTEN) and the FLAG-tag (to confirm immunoprecipitation of SPOP) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
The results of the Co-IP experiment can be quantified by densitometry analysis of the Western blot bands. The intensity of the co-immunoprecipitated myc-PTEN band is normalized to the intensity of the immunoprecipitated FLAG-SPOP band for each condition (vehicle vs. IN-6b). The data can be presented in a table to clearly demonstrate the effect of the inhibitor on the SPOP-PTEN interaction.
Table 1: Representative Quantitative Analysis of SPOP-PTEN Co-immunoprecipitation
| Treatment Group | Densitometry (Co-IP: myc-PTEN / IP: FLAG-SPOP) | % of Vehicle Control |
| Vehicle (DMSO) | 1.00 (normalized) | 100% |
| IN-6b (10 µM) | 0.35 | 35% |
Note: The data presented in this table is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary.
Visualizations
Caption: SPOP signaling pathway and the mechanism of action of IN-6b.
Caption: Experimental workflow for Co-immunoprecipitation.
References
- 1. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols for SPOP-IN-6b Hydrochloride in Xenograft Mouse Models of Clear Cell Renal Cell Carcinoma (ccRCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clear cell renal cell carcinoma (ccRCC) is the most prevalent and aggressive subtype of kidney cancer. A key driver of ccRCC pathogenesis is the aberrant function of the Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor. In ccRCC, SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes the degradation of tumor suppressor proteins such as Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[1] This leads to the activation of pro-tumorigenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, driving cancer cell proliferation and survival.[1][2]
SPOP-IN-6b hydrochloride is a small molecule inhibitor designed to disrupt the interaction between SPOP and its substrates.[3][4] By inhibiting SPOP-mediated protein degradation, this compound can restore the levels of tumor suppressors, thereby inhibiting downstream oncogenic signaling and suppressing tumor growth.[1][5] Preclinical studies have demonstrated that this compound can effectively reduce tumor growth in xenograft mouse models of ccRCC, highlighting its potential as a targeted therapeutic agent.[3][4][6]
These application notes provide detailed protocols for utilizing this compound in ccRCC xenograft mouse models, including cell line selection and culture, establishment of xenografts, preparation and administration of the compound, and methods for monitoring tumor growth and assessing treatment efficacy.
Signaling Pathway of SPOP in ccRCC and the Mechanism of Action of this compound
References
Application of SPOP-IN-6b Hydrochloride in Proteomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speckle-type POZ protein (SPOP) is a crucial component of the Cullin 3-RING ubiquitin ligase (CRL3) complex, functioning as a substrate recognition adaptor.[1][2] SPOP mediates the ubiquitination and subsequent proteasomal degradation of a variety of proteins involved in critical cellular processes, including cell cycle regulation, signaling, and apoptosis.[1][2] Dysregulation of SPOP activity, through mutation or altered expression, is implicated in the pathogenesis of several cancers, including prostate, endometrial, and kidney cancers.[1][2][3] In some cancers, like clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and acts as an oncogene by promoting the degradation of tumor suppressor proteins.[4][5][6][7][8] This makes SPOP a compelling therapeutic target.
SPOP-IN-6b hydrochloride is a small molecule inhibitor designed to disrupt the interaction between SPOP and its substrates.[4][5][6] By preventing substrate binding, this compound is expected to rescue the degradation of key tumor suppressors, thereby inhibiting cancer cell proliferation. This document provides detailed application notes and protocols for utilizing this compound in proteomics studies to investigate its mechanism of action and identify its cellular targets.
Mechanism of Action
This compound is a potent inhibitor of the SPOP-substrate interaction.[4][5][6] It competitively binds to the substrate-binding pocket of SPOP's MATH domain, preventing the recruitment of substrate proteins to the CRL3-SPOP E3 ubiquitin ligase complex.[4][5][6] This inhibition leads to the stabilization and accumulation of SPOP substrates, such as the tumor suppressors PTEN and DUSP7.[5][6][7][9] The subsequent increase in the levels of these proteins can attenuate downstream oncogenic signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to reduced cancer cell viability and tumor growth.[4][5][6][7]
Quantitative Data
The following tables summarize the quantitative data available for this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound [9][10][11][12]
| Parameter | Value |
| IC50 (SPOP inhibition) | 3.58 µM |
Table 2: Cellular Activity of this compound in ccRCC Cell Lines [9][11]
| Cell Line | IC50 (Cell Viability) |
| A498 | 2 - 10.2 µM |
| Caki-2 | 2 - 10.2 µM |
| Ketr-3 | 2 - 10.2 µM |
| 769-P | 2 - 10.2 µM |
| OS-RC-2 | 2 - 10.2 µM |
| 786-0 | 2 - 10.2 µM |
Table 3: In Vivo Experimental Parameters for this compound [9][10][11][12]
| Parameter | Value |
| Dosing Range | 40-80 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Dosing Frequency | Daily |
| Treatment Duration | 25 days |
| Animal Model | Nude mice with ccRCC xenografts |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to study this compound, the following diagrams are provided.
References
- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 4. Research [english.simm.cas.cn]
- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 11. Cul3 substrate adaptor SPOP targets Nup153 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Situ Target Engagement Studies with SPOP-IN-6b Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPOP-IN-6b hydrochloride is a small molecule inhibitor of Speckle-type POZ protein (SPOP), a substrate adaptor protein for the Cullin3-RING ubiquitin ligase complex.[1] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it promotes the ubiquitination and degradation of tumor suppressor proteins, including PTEN and DUSP7.[2][3] Inhibition of SPOP with SPOP-IN-6b disrupts these protein-protein interactions, leading to the stabilization of its substrates and subsequent suppression of oncogenic signaling pathways like the PI3K/AKT and MAPK/ERK pathways.[3][4][5] These application notes provide detailed protocols for assessing the in situ target engagement of this compound using Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting to confirm downstream functional effects.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of SPOP-IN-6b in various cancer cell lines. This data is crucial for designing target engagement and functional assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Clear Cell Renal Cell Carcinoma | 2-10.2 | [6] |
| Caki-2 | Clear Cell Renal Cell Carcinoma | 2-10.2 | [6] |
| Ketr-3 | Clear Cell Renal Cell Carcinoma | 2-10.2 | [6] |
| 769-P | Clear Cell Renal Cell Carcinoma | 2-10.2 | [6] |
| OS-RC-2 | Clear Cell Renal Cell Carcinoma | 2-10.2 | [6] |
| 786-0 | Clear Cell Renal Cell Carcinoma | 2-10.2 | [6] |
Signaling Pathway
The diagram below illustrates the SPOP signaling pathway and the mechanism of action for this compound. SPOP, as part of the CUL3-RING E3 ubiquitin ligase complex, targets tumor suppressor proteins PTEN and DUSP7 for proteasomal degradation. This leads to the activation of the pro-survival AKT and ERK signaling pathways. SPOP-IN-6b inhibits the interaction between SPOP and its substrates, preventing their degradation and thereby inhibiting downstream oncogenic signaling.
Caption: SPOP Signaling Pathway and Inhibition by SPOP-IN-6b.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Experimental Workflow Diagram
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture ccRCC cells (e.g., A498) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[8] Include a non-heated control sample.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble SPOP protein by Western blotting using an anti-SPOP antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble SPOP protein as a function of temperature for both vehicle- and SPOP-IN-6b-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).[9] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation and Transfection:
-
Generate a stable cell line or transiently transfect cells (e.g., HEK293T) with a vector expressing SPOP fused to NanoLuc® luciferase. The orientation of the tag (N- or C-terminal) should be optimized.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate for a sufficient time to allow for cell entry and target binding (e.g., 2 hours).
-
Add the NanoBRET™ tracer specific for SPOP at its predetermined optimal concentration.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
-
Data Acquisition:
-
Measure the donor emission (e.g., ~460 nm) and acceptor emission (e.g., >610 nm) using a plate reader equipped for BRET measurements.[10]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Western Blotting for Downstream Pathway Modulation
This protocol is used to confirm the functional consequences of SPOP inhibition by this compound, specifically the stabilization of SPOP substrates PTEN and DUSP7.[6]
Protocol:
-
Cell Treatment and Lysis:
-
Culture ccRCC cells (e.g., A498) and treat with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control for an extended period (e.g., 10-24 hours) to allow for protein accumulation.[6]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PTEN, DUSP7, phospho-AKT, phospho-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control. An increase in PTEN and DUSP7 levels and a decrease in phospho-AKT and phospho-ERK levels with increasing concentrations of this compound would confirm its mechanism of action.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for studying the in situ target engagement and functional effects of this compound. By employing CETSA and NanoBRET assays, researchers can directly confirm the binding of the inhibitor to SPOP within a cellular context. Furthermore, Western blotting for downstream substrates and signaling molecules validates the compound's mechanism of action. These assays are critical for the preclinical evaluation and development of SPOP inhibitors as potential cancer therapeutics.
References
- 1. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SPOP-IN-6b hydrochloride concentration for western blot
Welcome to the technical support center for SPOP-IN-6b hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in western blotting experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the inhibitor's effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Speckle-type POZ protein (SPOP), a substrate adaptor protein for the Cullin 3-RING ubiquitin ligase complex.[1][2] SPOP mediates the ubiquitination and subsequent proteasomal degradation of various substrate proteins.[3] By inhibiting SPOP, this compound prevents the degradation of SPOP substrates, leading to their accumulation in the cell.[1][2]
Q2: What are the known cellular substrates of SPOP that can be monitored by western blot after treatment with this compound?
A2: Several key SPOP substrates can be monitored to confirm the activity of this compound. These include, but are not limited to:
-
PTEN (Phosphatase and Tensin Homolog): A tumor suppressor protein.[1][3]
-
DUSP7 (Dual Specificity Phosphatase 7): A phosphatase involved in cell signaling.[1][3]
-
ERG (ETS-related gene): An oncoprotein, particularly relevant in prostate cancer.[4][5][6]
-
BRD4 (Bromodomain-containing protein 4): A member of the BET family of proteins.[7]
An increase in the protein levels of these substrates upon treatment with this compound indicates successful inhibition of SPOP activity.
Q3: What is the recommended concentration range and treatment time for this compound in cell culture experiments?
A3: The optimal concentration and treatment time can vary depending on the cell line and the specific experimental goals. However, a good starting point is a concentration range of 0.1 µM to 10 µM for a treatment duration of 10 to 24 hours.[1][2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target of interest.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[1] It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide: Western Blotting with this compound
This guide addresses common issues encountered when performing western blots with samples treated with this compound.
| Problem | Possible Cause | Suggested Solution |
| No change or decrease in SPOP substrate levels | Inactive Inhibitor: The this compound may have degraded. | Ensure proper storage of the inhibitor stock solution at -20°C or -80°C. Prepare fresh working dilutions for each experiment. |
| Suboptimal Inhibitor Concentration or Treatment Time: The concentration may be too low or the treatment time too short to see an effect. | Perform a dose-response (e.g., 0.1, 1, 5, 10 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions for your cell line. | |
| Cell Line Insensitivity: The cell line may not be sensitive to SPOP inhibition or may have low SPOP expression. | Use a positive control cell line known to be responsive to SPOP inhibition (e.g., A498, Caki-2, 786-0 renal cancer cell lines).[1][2] | |
| Poor Antibody Quality: The primary antibody against the SPOP substrate may not be specific or sensitive enough. | Use a validated antibody for western blotting. Include a positive control lysate from cells known to express the target protein. | |
| High Background on the Western Blot | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | Optimize antibody dilutions. Increase the number and duration of wash steps.[8] Consider using a different blocking buffer (e.g., 5% BSA instead of milk, especially for phospho-antibodies).[8] |
| Inhibitor Precipitation: High concentrations of the inhibitor may precipitate in the culture medium. | Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent for the stock solution. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or serum concentration can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
| Inconsistent Inhibitor Preparation: Errors in diluting the stock solution can lead to variability. | Prepare fresh working dilutions of this compound for each experiment from a well-mixed stock solution. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 2 - 10.2 |
| Caki-2 | Renal Cell Carcinoma | 2 - 10.2 |
| Ketr-3 | Renal Cell Carcinoma | 2 - 10.2 |
| 769-P | Renal Cell Carcinoma | 2 - 10.2 |
| OS-RC-2 | Renal Cell Carcinoma | 2 - 10.2 |
| 786-0 | Renal Cell Carcinoma | 2 - 10.2 |
Data summarized from publicly available information.[1][2]
Table 2: Dose-Dependent Effect of this compound on Substrate Protein Levels
| Treatment Concentration (µM) | Incubation Time (hours) | PTEN Protein Level (Fold Change vs. Control) | DUSP7 Protein Level (Fold Change vs. Control) |
| 0.1 | 10 | Increased | Increased |
| 1.0 | 10 | Further Increased | Further Increased |
| 3.0 | 10 | Significant Increase | Significant Increase |
This table represents the expected trend based on available data.[1][2] Actual fold changes should be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation
-
Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM) in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the inhibitor or vehicle. Incubate the cells for the desired time (e.g., 10-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blotting for SPOP Substrates
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the SPOP substrate of interest (e.g., anti-PTEN, anti-DUSP7, anti-ERG) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin).
Mandatory Visualizations
Caption: SPOP signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for western blotting with this compound.
Caption: Troubleshooting logic for western blot analysis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPOP Promotes Ubiquitination and Degradation of the ERG Oncoprotein to Suppress Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPOP Promotes Ubiquitination and Degradation of the ERG Oncoprotein to Suppress Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
SPOP-IN-6b hydrochloride off-target effects identification
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of SPOP-IN-6b hydrochloride. Given that specific off-target data for this compound is not publicly available, this guide focuses on empowering researchers to identify potential off-target effects and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Speckle-type POZ protein (SPOP), a substrate adaptor for the CULLIN3/RING-box1 E3 ubiquitin ligase complex. In clear cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation. This compound disrupts the interaction between SPOP and its substrates, such as PTEN and DUSP7. This inhibition leads to the stabilization and accumulation of these tumor suppressors, which in turn deactivates the downstream AKT and ERK signaling pathways, thereby suppressing ccRCC cell proliferation.
Q2: What is the reported potency of this compound?
A2: SPOP-IN-6b has a reported IC50 of 3.58 μM for SPOP inhibition. It has also been shown to inhibit the proliferation of various ccRCC cell lines with IC50 values in the low micromolar range.
Q3: Why is it important to consider off-target effects for this compound?
A3: While this compound has been developed as a specific SPOP inhibitor, all small molecules have the potential to bind to unintended proteins (off-targets). These off-target interactions can lead to unexpected biological effects, cellular toxicity, or confounding results in experiments. Identifying and understanding these effects is crucial for accurate data interpretation and for the development of safe and effective therapeutics.
Q4: Are there any known off-targets for this compound?
A4: As of the latest available information, a comprehensive public profile of this compound's off-target interactions is not available. Researchers using this compound are encouraged to perform their own off-target profiling, particularly if observing unexpected phenotypes.
Q5: How can I assess the potential off-target effects of this compound in my experiments?
A5: Several methods can be employed to identify off-target effects, including:
-
Kinase Panel Screening: To assess the inhibitor's activity against a broad range of kinases.
-
Cellular Thermal Shift Assay (CETSA): To identify direct binding of the compound to proteins in a cellular context.
-
Affinity Purification-Mass Spectrometry (AP-MS): To pull down interacting proteins from cell lysates.
-
Phenotypic Screening: To compare the cellular effects of the inhibitor to a known SPOP knockout/knockdown phenotype.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Action |
| Unexpected Cell Death or Toxicity | The observed toxicity may be due to an off-target effect of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Compare the phenotype with a SPOP knockdown/knockout to see if the toxicity is SPOP-dependent. 3. Consider performing a kinase panel screen or a CETSA-MS experiment to identify potential off-targets. |
| Observed Phenotype is Inconsistent with SPOP Inhibition | The phenotype may be a result of the compound binding to an unintended target. | 1. Validate the on-target effect by measuring the levels of known SPOP substrates like PTEN and DUSP7. 2. Use a structurally distinct SPOP inhibitor as a control to see if it recapitulates the phenotype. 3. Employ AP-MS to identify other proteins that this compound may be binding to. |
| Variability in Experimental Results | Inconsistent results could be due to compound stability, solubility, or off-target effects that vary between cell lines or experimental conditions. | 1. Ensure proper storage and handling of the compound. 2. Confirm the solubility of the compound in your specific cell culture media. 3. Characterize the expression levels of SPOP and potential off-targets in your experimental system. |
| No Effect Observed at Expected Concentrations | The compound may not be active in your specific cell line or experimental setup. | 1. Verify the identity and purity of your this compound. 2. Confirm SPOP expression and cytoplasmic localization in your cell line. 3. Increase the concentration of the compound, while monitoring for toxicity. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of unexpected results.
Experimental Protocols for Off-Target Identification
Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Service Provider Selection: Engage a commercial service provider that offers kinase profiling services. These services typically screen against a panel of hundreds of kinases.[1]
-
Assay Format: The service provider will typically perform radiometric or fluorescence-based assays to measure kinase activity in the presence of this compound at one or more concentrations.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant inhibition of a kinase other than the intended target would indicate an off-target effect. Follow-up with IC50 determination for any identified hits.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding of this compound to proteins within intact cells by measuring changes in their thermal stability.[2][3][4]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting for a specific candidate or mass spectrometry (CETSA-MS) for proteome-wide analysis.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding and stabilization.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that physically interact with this compound.
Methodology:
-
Bait Immobilization: Chemically immobilize this compound onto beads to create an affinity matrix.
-
Cell Lysate Incubation: Prepare a cell lysate and incubate it with the this compound-conjugated beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to the compound.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the this compound pulldown compared to a control are considered potential off-targets.
Data Presentation
When presenting data from off-target identification studies, a clear and structured table is essential for easy comparison.
Table 1: Summary of Potential Off-Target Interactions for this compound
| Target | Assay Type | Result (e.g., % Inhibition, IC50, Fold Enrichment) | Notes |
| Example: Kinase X | Kinase Panel Screen | 85% Inhibition @ 10 µM | |
| Example: Protein Y | CETSA-MS | 2.5-fold stabilization | |
| Example: Protein Z | AP-MS | 5-fold enrichment | |
Visualizations
SPOP Signaling Pathway
Caption: The SPOP signaling pathway in ccRCC and the point of intervention by SPOP-IN-6b.
Experimental Workflow for Off-Target Identification
Caption: A general workflow for identifying potential off-targets of a small molecule inhibitor.
References
Interpreting unexpected results in SPOP-IN-6b experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SPOP-IN-6b, a potent inhibitor of the Speckle-type POZ protein (SPOP). Here, you will find resources to interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I not observing the expected stabilization of SPOP substrates (e.g., PTEN, DUSP7) after SPOP-IN-6b treatment?
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Suboptimal SPOP-IN-6b Concentration | Titrate SPOP-IN-6b across a wider concentration range. The reported IC50 is 3.58 μM, but the optimal concentration can be cell-line specific.[1] |
| Insufficient Treatment Duration | Perform a time-course experiment. Stabilization of substrates like PTEN and DUSP7 has been observed after 10 hours of treatment.[1] |
| Low SPOP Expression in Cell Line | Verify SPOP expression levels in your cell line of interest via Western Blot or qPCR. SPOP-IN-6b efficacy is dependent on the presence of its target. SPOP is notably overexpressed in clear-cell renal cell carcinoma (ccRCC).[2][3] |
| SPOP-IN-6b Degradation | Prepare fresh stock solutions of SPOP-IN-6b. Store aliquots at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1] |
| Cellular Context | The function of SPOP is highly context-dependent, acting as a tumor suppressor in some cancers (e.g., prostate) and an oncogene in others (e.g., ccRCC).[2][4] The inhibitor's effect may vary accordingly. |
FAQ 2: My cell line shows unexpected resistance or sensitivity to SPOP-IN-6b.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Cell Line Specificity | SPOP-IN-6b has shown potent cytotoxicity in ccRCC cell lines like A498, Caki-2, and 786-0.[1] Its effect on other cancer types may be less pronounced if SPOP does not play a primary oncogenic role. |
| SPOP Mutation Status | Mutations in the SPOP MATH domain can impair substrate recognition.[4][5] This could alter the inhibitor's effectiveness. Sequence the SPOP gene in your cell line to check for mutations. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects. Perform dose-response curves and use the lowest effective concentration. Consider using a negative control compound with a similar chemical structure but no SPOP inhibitory activity. |
| Drug Efflux Pumps | Overexpression of multidrug resistance pumps (e.g., MDR1) can reduce intracellular drug concentration. Test for the expression of common efflux pumps in your cell line. |
FAQ 3: I am observing inconsistent results between experimental replicates.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| SPOP-IN-6b Solubility Issues | Ensure complete solubilization of SPOP-IN-6b. For in vivo studies, a specific protocol involving DMSO, PEG300, Tween-80, and saline is recommended.[1] For in vitro work, ensure the final DMSO concentration is consistent and non-toxic across experiments. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, confluency, and media conditions. Hypoxic conditions have been shown to induce cytoplasmic accumulation of SPOP, which could affect experimental outcomes.[6] |
| Experimental Timing | Adhere to consistent incubation times for drug treatment and subsequent assays. |
| Reagent Variability | Use reagents from the same lot number where possible to minimize variability. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of SPOP-IN-6b
| Parameter | Value | Cell Lines | Reference |
| IC50 (SPOP Inhibition) | 3.58 μM | N/A | [1] |
| IC50 (Cytotoxicity) | 2-10.2 μM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 | [1] |
Table 2: In Vivo Efficacy of SPOP-IN-6b
| Dosage | Administration | Duration | Animal Model | Outcome | Reference |
| 40-80 mg/kg | Intraperitoneal injection, daily | 25 days | Nude mice with ccRCC xenograft | Slowed tumor growth | [1] |
Key Experimental Protocols
Western Blot for SPOP Substrate Stabilization
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with SPOP-IN-6b or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape adherent cells and collect lysates. For suspension cells, pellet and resuspend in lysis buffer.[7]
-
Sonicate briefly on ice and centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 4-12% Bis-Tris gel.[7]
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against PTEN, DUSP7, SPOP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect signal using an enhanced chemiluminescence (ECL) reagent.[7]
-
Co-Immunoprecipitation (Co-IP) to Assess SPOP-Substrate Interaction
-
Cell Lysis:
-
Lyse cells treated with SPOP-IN-6b or vehicle using a non-denaturing lysis buffer (e.g., Tris-based buffer with 1% NP-40).
-
Incubate on ice for 30 minutes and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate 1-2 mg of protein lysate with an antibody against SPOP or the substrate of interest (or an IgG control) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western Blot, probing for the co-immunoprecipitated protein. For example, if SPOP was immunoprecipitated, blot for PTEN.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of SPOP-IN-6b (e.g., 0.1 to 50 µM) for 24-72 hours. Include a vehicle-only control.
-
Assay:
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read absorbance.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate, and read luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research [english.simm.cas.cn]
- 4. SPOP and cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to address SPOP-IN-6b hydrochloride instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SPOP-IN-6b hydrochloride, with a focus on addressing its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Speckle-type POZ protein (SPOP), a substrate adaptor for the Cullin3-RING ubiquitin ligase complex.[1][2][3] SPOP mediates the ubiquitination and subsequent degradation of several tumor suppressor proteins, including PTEN and DUSP7.[4] By inhibiting SPOP, SPOP-IN-6b prevents the degradation of these substrates, leading to the suppression of downstream signaling pathways like AKT/ERK that are often hyperactivated in certain cancers, such as clear cell renal cell carcinoma (ccRCC).[4][5] SPOP-IN-6b has a reported IC50 of 3.58 μM.[1][2][6][7]
Q2: What is the SPOP signaling pathway?
The diagram below illustrates the role of SPOP in protein degradation and how inhibitors like SPOP-IN-6b intervene.
Q3: How should I store this compound?
For solid this compound, it is recommended to store it under the conditions specified in the Certificate of Analysis, which may include room temperature for short periods in the continental US.[1] For stock solutions, storage at -80°C or -20°C is recommended.[6][7] It is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[6][7]
Troubleshooting Guide
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons, including low solubility in the chosen solvent, solution concentration being too high, or the solution temperature being too low.
-
Action 1: Gentle Warming and Sonication: If you observe precipitation, gentle warming of the solution and/or sonication can aid in redissolving the compound.[7]
-
Action 2: Review Solvent and Concentration: Ensure you are using a recommended solvent system and that the concentration is not above the known solubility limit. For in vivo studies, a multi-component solvent system is often required.[6]
-
Action 3: Prepare Freshly: For working solutions, especially for in vivo experiments, it is highly recommended to prepare them freshly on the day of use.[6][7]
Q5: I am observing inconsistent or lower than expected activity in my experiments. Could this be due to compound instability?
Yes, inconsistent results or a loss of potency can be indicative of compound degradation.
-
Action 1: Check Storage Conditions: Verify that your stock solutions have been stored correctly and within the recommended timeframe.[6][7] Improper storage can lead to a gradual loss of activity.
-
Action 2: Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles, which can degrade the compound.[6][7]
-
Action 3: Prepare Fresh Working Solutions: Do not use diluted working solutions that have been stored for extended periods. Prepare them fresh from a properly stored stock solution before each experiment.[6][7]
The following workflow can help troubleshoot issues with your this compound solution.
Data Presentation
Table 1: Recommended Storage Conditions for SPOP-IN-6b Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | 6 months to 2 years[6][7] | Aliquot to avoid freeze-thaw cycles.[6][7] |
| -20°C | 1 month to 1 year[6][7] | Aliquot for single use to prevent degradation.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening.
-
Prepare a stock solution in an appropriate solvent, such as DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Ensure the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Once a clear stock solution is obtained, divide it into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[7]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This protocol is an example and may require optimization for your specific experimental needs. It is recommended to prepare this working solution fresh on the day of use.[6][7]
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL:
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 μL of PEG300.
-
Add 100 μL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix until uniform.
-
Add 450 μL of saline to bring the final volume to 1 mL. Mix well.
-
This procedure should yield a clear solution.[6] If precipitation occurs, gentle warming may help. Use the solution on the same day it is prepared.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SPOP-IN-6b dihydrochloride|COA [dcchemicals.com]
- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to SPOP Inhibitors in ccRCC Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPOP inhibitors in clear cell renal cell carcinoma (ccRCC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SPOP inhibitors in ccRCC?
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that is frequently overexpressed and mislocalized to the cytoplasm in ccRCC.[1][2][3] This cytoplasmic SPOP targets several tumor suppressor proteins, including PTEN and DUSP7, for ubiquitination and subsequent proteasomal degradation.[2][4] The loss of these tumor suppressors leads to the activation of oncogenic signaling pathways like the PI3K/AKT and MAPK/ERK pathways, promoting ccRCC tumorigenesis.[1][4] SPOP inhibitors are small molecules designed to disrupt the interaction between SPOP and its substrates.[2][4] By preventing the degradation of tumor suppressors, these inhibitors can restore their function, thereby suppressing ccRCC cell proliferation and survival.[1][2]
Q2: What are the potential mechanisms of acquired resistance to SPOP inhibitors?
While acquired resistance to SPOP inhibitors has not been extensively documented in clinical settings due to their preclinical stage of development, potential mechanisms can be hypothesized based on resistance patterns observed with other targeted therapies in ccRCC:[5][6][7][8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative pro-survival signaling pathways to circumvent the effects of SPOP inhibition. For instance, increased activation of the PI3K/Akt/mTOR or other tyrosine kinase pathways could compensate for the restored function of PTEN and DUSP7.[10][11]
-
Alterations in Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can lead to enhanced efflux of the SPOP inhibitor from the cancer cells, reducing its intracellular concentration and efficacy.[12]
-
Target Modification: Although less common for non-covalent inhibitors, mutations in the SPOP protein could potentially alter the inhibitor binding site, thereby reducing its affinity and effectiveness.
-
Epithelial-Mesenchymal Transition (EMT): The transition of cancer cells to a mesenchymal phenotype has been linked to resistance to various targeted therapies.[7] EMT can activate multiple resistance-associated signaling pathways.
Q3: Can combination therapies be used to overcome or prevent resistance to SPOP inhibitors?
Yes, combination therapy is a promising strategy to enhance the efficacy of SPOP inhibitors and potentially prevent or delay the onset of resistance. Preclinical studies suggest that combining SPOP inhibition with other targeted agents could be beneficial. For example, since SPOP inhibitors lead to the stabilization of PTEN, which negatively regulates the PI3K/AKT/mTOR pathway, combining them with mTOR inhibitors (e.g., everolimus) or PI3K/AKT inhibitors could result in a synergistic anti-tumor effect.[11] Additionally, combining SPOP inhibitors with tyrosine kinase inhibitors (TKIs) that target pathways like VEGFR could offer a multi-pronged attack on ccRCC.[10][13]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy of the SPOP inhibitor in cell viability assays.
-
Question: My SPOP inhibitor shows variable IC50 values across experiments, or the potency is much lower than reported in the literature. What could be the cause?
-
Answer:
-
Compound Solubility and Stability: Ensure the SPOP inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture medium is non-toxic (typically <0.5%). Some compounds may precipitate out of solution at higher concentrations or after dilution in aqueous media. Prepare fresh dilutions for each experiment.
-
Cell Line Variability: Different ccRCC cell lines can exhibit varying levels of dependence on the SPOP pathway. Confirm that your chosen cell line (e.g., A498, 786-O, OS-RC-2) is known to be sensitive to SPOP inhibition.[3] Sensitivity can be influenced by the expression level and subcellular localization of SPOP, as well as the status of downstream signaling pathways.
-
Assay Duration and Seeding Density: The duration of the cell viability assay (e.g., 48, 72, or 96 hours) and the initial cell seeding density can significantly impact the results. Optimize these parameters for your specific cell line and inhibitor.
-
Target Engagement: It is crucial to confirm that the inhibitor is engaging its target at the concentrations used in your experiments. Perform a Western blot to assess the protein levels of known SPOP substrates like PTEN and DUSP7. A successful SPOP inhibitor should lead to an increase in the levels of these proteins.[1][3]
-
Issue 2: Difficulty in confirming the mechanism of action of the SPOP inhibitor.
-
Question: I am not observing a clear increase in PTEN or DUSP7 levels after treating my ccRCC cells with the SPOP inhibitor. How can I verify its mechanism of action?
-
Answer:
-
Time-Course and Dose-Response: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment with varying concentrations of the inhibitor to determine the optimal conditions for observing an increase in substrate protein levels. The stabilization of substrates may be transient or require a specific concentration threshold.
-
Downstream Pathway Analysis: In addition to substrate levels, examine the phosphorylation status of downstream effectors. An effective SPOP inhibitor that stabilizes PTEN and DUSP7 should lead to a decrease in phosphorylated AKT and ERK, respectively.[1][3]
-
Co-Immunoprecipitation (Co-IP): To directly test if the inhibitor disrupts the SPOP-substrate interaction, you can perform a Co-IP experiment. In untreated cells, you should be able to pull down SPOP and detect its interaction with substrates like PTEN. In inhibitor-treated cells, this interaction should be significantly reduced.
-
Control Cell Lines: Use a non-ccRCC cell line with low SPOP expression or a ccRCC cell line where SPOP has been knocked down (e.g., using shRNA) as a negative control. A specific SPOP inhibitor should have minimal effect on these cells.[2]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of SPOP Inhibitors in ccRCC Cell Lines
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| 6lc | A498 | Cell Viability | ~2.5 | [3] |
| OS-RC-2 | Cell Viability | ~5 | [3] | |
| E1 | A498 | Colony Formation | Not specified | [4] |
| OS-RC-2 | Colony Formation | Not specified | [4] | |
| 786-O | Colony Formation | Not specified | [4] | |
| 769-P | Colony Formation | Not specified | [4] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of SPOP inhibitors on the metabolic activity and proliferation of ccRCC cells.[14][15]
Materials:
-
ccRCC cell lines (e.g., A498, 786-O)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SPOP inhibitor and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed ccRCC cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the SPOP inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the SPOP inhibitor at various concentrations. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for SPOP Substrates
This protocol is for detecting changes in the protein levels of SPOP substrates (e.g., PTEN, DUSP7) and downstream signaling molecules (p-AKT, p-ERK) following treatment with an SPOP inhibitor.[16][17]
Materials:
-
ccRCC cells treated with SPOP inhibitor and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-SPOP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein per sample by adding an equal volume of 2x Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: SPOP signaling pathway in ccRCC and the action of SPOP inhibitors.
Caption: General experimental workflow for evaluating SPOP inhibitors in ccRCC cells.
Caption: Hypothetical bypass signaling as a mechanism of resistance to SPOP inhibitors.
References
- 1. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors in Clear - Cell Renal Cell Carcinoma (ccRCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Clear Cell Renal Cell Carcinoma [mdpi.com]
- 7. Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors in Clear - Cell Renal Cell Carcinoma (ccRCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Molecular Mechanisms of Drug Resistance in Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RESISTANCE TO SYSTEMIC THERAPIES IN CLEAR CELL RENAL CELL CARCINOMA: MECHANISMS AND MANAGEMENT STRATEGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to Overcome Therapeutic Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Renal Cell Carcinoma Drug Resistance Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. vigo-avocats.com [vigo-avocats.com]
- 16. youtube.com [youtube.com]
- 17. antibodies.cancer.gov [antibodies.cancer.gov]
Troubleshooting fluorescence polarization assays with SPOP inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescence polarization (FP) assays to screen for and characterize inhibitors of the Speckle-type POZ Protein (SPOP).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the development and execution of FP assays for SPOP inhibitors.
Q1: Why is my fluorescence polarization (FP) signal window (ΔmP) too small?
A small assay window (the difference in millipolarization, mP, between the bound and free fluorescent tracer) is a frequent issue that limits assay sensitivity. An ideal net change should be greater than 70-100 mP.[1][2]
-
Cause 1: Insufficient Size Difference: The FP signal change is proportional to the change in the apparent molecular size of the fluorescent tracer upon binding to SPOP.[1] If the fluorescently-labeled substrate peptide (tracer) is too large or the SPOP protein construct is too small, the relative size change will be minimal.
-
Solution: Use the smallest possible peptide tracer that retains high affinity for the SPOP MATH domain. A common tracer is a fluorescein-labeled peptide from the SPOP substrate Puc (residues 91-106).[3] Ensure you are using a sufficiently large SPOP construct (e.g., containing both the MATH and BTB domains) rather than the MATH domain alone to maximize the size of the complex.
-
-
Cause 2: Low Binding Affinity: If the tracer's affinity for SPOP is weak, a high concentration of SPOP will be required to achieve significant binding, which can lead to other issues. The dissociation constant (Kd) for a high-affinity Puc peptide with the SPOP MATH domain is reported to be in the low micromolar range (~2.6 µM).[3]
-
Solution: Confirm the binding affinity of your tracer. If the affinity is poor, consider designing a new tracer based on a higher-affinity SPOP-binding motif (SBC).
-
-
Cause 3: Poor Tracer Quality: The presence of unlabeled peptide or free fluorophore in the tracer preparation will compete for SPOP binding or contribute to the "free" signal, respectively, compressing the assay window.[1]
-
Solution: Ensure the tracer is of high purity (>90% labeled).[1] Purify the tracer using HPLC to remove any unlabeled peptide and unconjugated dye.
-
-
Cause 4: "Propeller Effect": If the fluorophore is attached to the peptide via a long, flexible linker, its rotation may not be sufficiently restricted upon binding to SPOP, resulting in a minimal mP change.[4]
-
Solution: Use a fluorophore with a short, rigid linker to attach it to the peptide. Consider labeling at different positions on the peptide to find the optimal placement for signal change.[4]
-
Q2: My Z'-factor is consistently below 0.5. How can I improve it?
The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for high-throughput screening (HTS).[5] A low Z'-factor points to either a small signal window or high data variability.
-
Cause 1: High Standard Deviations: Variability between replicate wells is a common cause of poor Z'-factor. This can stem from pipetting errors, protein aggregation, or non-specific binding.
-
Solution 1 - Reduce Non-Specific Binding: Add a non-ionic detergent like Tween-20 (typically 0.01% - 0.1%) or a carrier protein like BSA (0.1 mg/mL) to the assay buffer to minimize non-specific interactions of the protein or tracer with the plate surface.[6] Use black, non-binding surface (NBS) microplates.[6][7]
-
Solution 2 - Ensure Reagent Homogeneity: Ensure all protein stocks are properly filtered or centrifuged to remove aggregates before use.[8] Thoroughly mix all reagents and plates before reading.
-
-
Cause 2: Small Assay Window: If the solutions from Q1 do not resolve the issue, the underlying problem may still be a narrow dynamic range.
-
Solution: Re-optimize the assay by titrating both the SPOP protein and the fluorescent tracer to find concentrations that yield the largest and most stable signal window (see protocol below). For competitive inhibitor screening, a SPOP concentration that results in 50-80% tracer binding is often a good starting point.[1][5]
-
-
Cause 3: Compound Interference: Test compounds, particularly at high concentrations, can be fluorescent themselves or form aggregates that scatter light, artificially increasing or decreasing the FP signal.[1]
-
Solution: Screen for compound auto-fluorescence by measuring the fluorescence intensity of wells containing only buffer and the test compound. If a compound is fluorescent, consider using a red-shifted dye for your tracer (e.g., TAMRA) to avoid spectral overlap.[1]
-
Q3: Why am I not observing any displacement with my inhibitor?
-
Cause 1: Inhibitor Potency: The inhibitor may be too weak to displace the tracer at the concentrations tested. The IC50 value cannot be accurately determined if it is significantly higher than the highest tested inhibitor concentration.
-
Solution: Test the inhibitor across a wider and higher concentration range. If solubility becomes an issue, you may need to re-evaluate the inhibitor's potential.
-
-
Cause 2: Assay Stoichiometry: If the SPOP protein concentration is too high relative to the tracer's Kd, the assay becomes less sensitive to competitive inhibitors. This is known as the "stoichiometric" or "tight-binding" regime.
-
Solution: Reduce the SPOP concentration. The optimal concentration is typically at or slightly above the tracer's Kd value, ensuring that a significant portion of the tracer is bound but can still be competitively displaced.[1]
-
-
Cause 3: Non-Competitive Inhibition: The compound may bind to a site other than the substrate-binding pocket (i.e., it is not a competitive inhibitor). An FP competition assay is specifically designed to detect inhibitors that displace the tracer from the binding site.
-
Solution: Consider alternative assays, such as thermal shift assays or enzymatic assays (if monitoring ubiquitination), to detect allosteric or non-competitive inhibitors.
-
SPOP Signaling Pathway & FP Assay Principle
SPOP is a substrate adaptor protein for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex. It recognizes specific substrate proteins, bringing them to the complex for poly-ubiquitination and subsequent degradation by the proteasome.
The FP assay exploits this initial binding event. A small, fluorescently-labeled peptide derived from a SPOP substrate (Tracer) tumbles rapidly in solution, depolarizing emitted light (Low FP). When it binds to the large SPOP protein, its tumbling slows, and the emitted light remains polarized (High FP). A competitive inhibitor displaces the tracer, returning the system to a low FP state.
Experimental Protocols
SPOP-MATH Domain Binding Assay (Kd Determination)
This protocol determines the binding affinity of a fluorescently labeled substrate peptide for the SPOP protein.
Materials:
-
SPOP Protein: Purified SPOP construct (e.g., MATH-BTB domains, residues 28-359).
-
Fluorescent Tracer: HPLC-purified, fluorescein-labeled SPOP substrate peptide (e.g., f-Puc(91-106)).
-
Assay Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Microplate: Solid black, low-volume, 384-well non-binding surface plate.
-
FP Plate Reader: Equipped with appropriate excitation (~485 nm) and emission (~530 nm) filters for fluorescein.
Workflow:
Procedure:
-
Prepare a 2X working solution of the fluorescent tracer (e.g., 20 nM) in Assay Buffer.
-
Prepare a serial dilution of SPOP protein in Assay Buffer, starting from a 2X top concentration (e.g., 20 µM). Include a buffer-only control for the 0 nM SPOP data point.
-
In a 384-well plate, add 10 µL of each SPOP dilution to triplicate wells.
-
Add 10 µL of the 2X tracer solution to all wells. The final tracer concentration will be 1X (e.g., 10 nM).
-
Mix the plate gently (e.g., on an orbital shaker for 1 min).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the mP values against the logarithm of the SPOP concentration and fit the data using a one-site specific binding model to calculate the Kd.
Competitive Inhibition Assay (IC50 Determination)
This protocol is for screening compounds that inhibit the SPOP-substrate interaction.
Procedure:
-
Reagent Preparation:
-
SPOP Protein (4X): Prepare SPOP in Assay Buffer at 4 times the final desired concentration (e.g., 400 nM, assuming a final concentration of 100 nM, which should be ~80% saturation based on the Kd).
-
Fluorescent Tracer (4X): Prepare the tracer in Assay Buffer at 4 times the final concentration (e.g., 40 nM for a final concentration of 10 nM).
-
Inhibitors (2X): Prepare serial dilutions of test compounds in Assay Buffer containing the desired final concentration of DMSO (e.g., 2% DMSO for a final concentration of 1%). Include DMSO-only controls.
-
-
Assay Assembly (20 µL final volume):
-
Add 10 µL of the 2X inhibitor dilutions (or DMSO control) to the wells.
-
Prepare a premix of the 4X SPOP and 4X Tracer solutions. Add 10 µL of this SPOP/Tracer premix to all wells.
-
-
Incubation and Reading:
-
Mix the plate gently and incubate for 30-60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization (mP).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO, no inhibitor) and low (no SPOP) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Data Summary Tables
Table 1: Representative Assay Parameters for SPOP FP Assays
| Parameter | Typical Value | Notes |
| Tracer | Fluorescein-Puc(91-106) | A commonly used peptide from a known SPOP substrate.[3] |
| Tracer Conc. | 5 - 20 nM | Keep concentration well below the Kd to avoid stoichiometric binding.[7] |
| SPOP Conc. | 100 - 500 nM | Titrate to achieve 50-80% tracer binding for competitive assays.[1][5] |
| Binding Affinity (Kd) | 1 - 5 µM | For Puc peptide binding to SPOP-MATH domain.[3][9] |
| Assay Window (ΔmP) | > 100 mP | A desirable dynamic range for a robust assay.[1] |
| Z'-Factor | > 0.5 | Indicates a high-quality assay suitable for HTS.[5] |
| Assay Buffer | HEPES or Tris-based | Should contain salt (e.g., 150 mM NaCl) and a reducing agent (e.g., TCEP/DTT). |
| Additives | 0.01% Tween-20 / 0.1 mg/mL BSA | Used to reduce non-specific binding and improve assay performance.[6] |
Troubleshooting Decision Tree
If you are encountering problems, follow this logical guide to diagnose the issue.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Intrinsically disordered substrates dictate SPOP subnuclear localization and ubiquitination activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical Characterization of the Binding Mechanism between the MATH Domain of SPOP and Its Physiological Partners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SPOP-IN-6b Hydrochloride & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SPOP-IN-6b hydrochloride in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor.[1] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it targets tumor suppressor proteins like PTEN and DUSP7 for degradation.[2][3] SPOP-IN-6b inhibits this activity, leading to the accumulation of these tumor suppressors and subsequent suppression of cancer cell proliferation.[3][4]
Q2: In which cell lines is this compound expected to be most effective?
SPOP-IN-6b and its analogs are most effective in cancer cells that exhibit cytoplasmic accumulation of SPOP, a characteristic feature of many clear cell renal cell carcinomas.[5][6] Its cytotoxic effects are minimal in normal kidney cells and other cancer cell lines where SPOP is not localized in the cytoplasm.[3][5]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[7] Stock solutions can be stored at -20°C for one month or -80°C for six months.[8] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide for Cell Viability Assays
Issue 1: Inconsistent or Non-reproducible Results in MTT/MTS Assays
Possible Causes & Solutions:
-
Metabolic Interference: SPOP-IN-6b, like other small molecule inhibitors, may affect cellular metabolism, which can lead to an over- or underestimation of cell viability in tetrazolium-based assays (MTT, MTS, XTT).[9][10]
-
Recommendation: Corroborate your findings using a non-metabolic viability assay, such as a trypan blue exclusion assay for direct cell counting or a lactate dehydrogenase (LDH) assay to measure cytotoxicity.[11]
-
-
Variable Incubation Times: The effect of SPOP-IN-6b on cell viability is time-dependent.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
-
-
Compound Stability: The stability of SPOP-IN-6b in culture media over long incubation periods may vary.
-
Recommendation: For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
-
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant variability.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding and optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Issue 2: Higher Than Expected Cell Viability or >100% Viability Compared to Control
Possible Causes & Solutions:
-
Increased Mitochondrial Activity: The treatment may increase mitochondrial reductase activity without affecting the actual number of viable cells.[12]
-
Recommendation: Use an orthogonal method, such as cell counting with trypan blue, to confirm cell numbers.
-
-
Low Compound Potency or Insufficient Treatment Duration: The concentration of SPOP-IN-6b may be too low, or the incubation time too short to induce significant cell death.[12]
-
Recommendation: Increase the concentration of the inhibitor and/or extend the treatment duration. Refer to the IC50 values in the table below for guidance.
-
-
Cell Proliferation in Control Wells: If the experiment duration is long, cells in the control wells may overgrow, leading to a skewed comparison.
-
Recommendation: Optimize the initial cell seeding density to prevent confluence in the control wells by the end of the experiment.
-
Issue 3: Unexpected Cytotoxicity in Normal or Non-target Cell Lines
Possible Causes & Solutions:
-
Off-Target Effects: While SPOP-IN-6b is selective, high concentrations may lead to off-target effects.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range. If cytotoxicity is still observed at low concentrations, consider investigating potential off-target interactions.
-
-
SPOP Expression and Localization: The cytotoxic effects of SPOP-IN-6b are linked to the cytoplasmic accumulation of SPOP.[5]
-
Recommendation: Verify the expression level and subcellular localization of SPOP in your cell line of interest using techniques like Western blotting and immunofluorescence. The inhibitor is expected to have minimal effect on cells with nuclear SPOP localization.[5]
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for SPOP-IN-6b in various clear cell renal cell carcinoma (ccRCC) cell lines.
| Cell Line | IC50 (µM) | Assay Type | Incubation Time | Reference |
| A498 | 2.7 - 10.2 | MTT | 72 hours | [7][8] |
| Caki-2 | 2 - 10.2 | Not Specified | Not Specified | [4][8] |
| Ketr-3 | 2 - 10.2 | Not Specified | Not Specified | [4][8] |
| 769-P | 2 - 10.2 | Not Specified | Not Specified | [4][8] |
| OS-RC-2 | 5.8 - 10.2 | MTT | 72 hours | [7][8] |
| 786-0 | 2 - 10.2 | Not Specified | Not Specified | [4][8] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Caspase-Glo® 3/7 Assay (for Apoptosis Detection)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing cell viability after SPOP-IN-6b treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research [english.simm.cas.cn]
- 6. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: SPOP-IN-6b In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the SPOP inhibitor, SPOP-IN-6b.
Frequently Asked Questions (FAQs)
Q1: What is SPOP-IN-6b and what is its mechanism of action?
A1: SPOP-IN-6b is a small molecule inhibitor of the Speckle-type POZ protein (SPOP), a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase complex.[1] By binding to SPOP, SPOP-IN-6b disrupts the interaction between SPOP and its substrates, preventing their ubiquitination and subsequent proteasomal degradation.[2][3] This leads to the accumulation of SPOP substrates, which can include tumor suppressor proteins like PTEN and DUSP7.[2][4]
Q2: What is the recommended formulation and vehicle for SPOP-IN-6b in mice?
A2: A commonly used vehicle for the in vivo administration of SPOP-IN-6b dihydrochloride is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare the formulation fresh daily and ensure complete dissolution, using heat or sonication if necessary, to avoid precipitation and ensure consistent dosing.
Q3: What is a typical dosing schedule for SPOP-IN-6b in mouse xenograft models?
A3: Based on published studies, a typical dosing regimen for SPOP-IN-6b in nude mice bearing clear cell renal cell carcinoma (ccRCC) xenografts is 40-80 mg/kg administered daily via intraperitoneal (IP) injection for a period of 25 days.
Q4: How can I assess target engagement of SPOP-IN-6b in vivo?
A4: Target engagement can be assessed by measuring the protein levels of known SPOP substrates in tumor tissue lysates via Western blot. An increase in the levels of substrates like PTEN and DUSP7 in the SPOP-IN-6b treated group compared to the vehicle control group would indicate successful target engagement.[2] Immunohistochemistry (IHC) on tumor sections can also be used to visualize and quantify the expression of these proteins.
Troubleshooting Guide: Minimizing In Vivo Variability
Variability in in vivo studies can arise from multiple sources. This guide provides specific troubleshooting advice for common issues encountered during studies with SPOP-IN-6b.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group. | Inconsistent Formulation: The inhibitor may be precipitating out of solution, leading to inaccurate dosing. | Prepare the SPOP-IN-6b formulation fresh each day. Ensure all components are fully dissolved. Visually inspect the solution for any precipitation before each injection. Gentle warming or sonication may aid dissolution. |
| Inaccurate Dosing: Variations in injection volume or technique can lead to inconsistent drug exposure. | Use calibrated pipettes and appropriately sized syringes for accurate volume measurement. Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal injection) to ensure consistent delivery to the intended site. | |
| Animal Health and Stress: Underlying health issues or stress can impact tumor growth and drug metabolism. | Closely monitor animal health throughout the study. House animals in a low-stress environment with consistent light/dark cycles and access to food and water. Acclimate animals to handling and injection procedures before the study begins. | |
| Tumor Implantation Technique: Inconsistent cell numbers or implantation sites can lead to variable tumor establishment and growth rates. | Standardize the tumor cell implantation procedure. Ensure a consistent number of viable cells are injected into the same anatomical location for each animal. | |
| Lack of significant tumor growth inhibition in the SPOP-IN-6b treated group. | Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the tumor site. | Perform a dose-response study to determine the optimal dose of SPOP-IN-6b for your specific tumor model. A dose range of 40-80 mg/kg has been previously reported. |
| Poor Bioavailability: The inhibitor may not be reaching the tumor in sufficient concentrations. | While a sample formulation is provided, it may need to be optimized for your specific experimental conditions. Consider alternative formulations or administration routes if bioavailability is a concern. Pharmacokinetic analysis can help determine drug exposure. | |
| Target Independence: The tumor model may not be dependent on the SPOP signaling pathway for its growth and survival. | Before initiating in vivo studies, confirm the sensitivity of your cancer cell line to SPOP-IN-6b in vitro. Ensure that the cell line expresses the target (SPOP) and that its inhibition leads to the desired downstream effects (e.g., increased substrate levels, decreased proliferation). | |
| Inconsistent downstream signaling effects (e.g., variable PTEN levels). | Timing of Sample Collection: The timing of tissue collection relative to the last dose can significantly impact the observed levels of SPOP substrates. | Standardize the time point for tissue collection after the final dose across all animals to ensure that you are measuring the pharmacodynamic effect at a consistent time. |
| Tissue Handling and Processing: Degradation of proteins during sample collection and processing can lead to inaccurate results. | Harvest tissues quickly and immediately snap-freeze them in liquid nitrogen or place them in a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the processing steps. |
Data Presentation
In Vivo Efficacy of SPOP-IN-6b in a Xenograft Model (Illustrative Data)
The following table represents an example of how to present in vivo efficacy data for SPOP-IN-6b in a subcutaneous xenograft model.
| Treatment Group | N | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 25 Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 102 ± 15 | 1540 ± 250 | - |
| SPOP-IN-6b (40 mg/kg) | 10 | 105 ± 18 | 850 ± 180 | 44.8 |
| SPOP-IN-6b (80 mg/kg) | 10 | 101 ± 16 | 525 ± 150 | 65.9 |
Pharmacokinetic Parameters of SPOP-IN-6b in Mice (Illustrative Data)
This table provides an example of how to summarize the pharmacokinetic properties of SPOP-IN-6b following a single intraperitoneal injection.
| Dose (mg/kg) | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC₀₋₂₄ (ng·h/mL) (Mean ± SD) | t₁/₂ (h) (Mean ± SD) |
| 40 | 1850 ± 350 | 0.5 ± 0.1 | 7500 ± 1200 | 2.5 ± 0.5 |
| 80 | 3500 ± 600 | 0.5 ± 0.2 | 14500 ± 2500 | 2.8 ± 0.6 |
Experimental Protocols
SPOP-IN-6b Formulation for In Vivo Studies
Materials:
-
SPOP-IN-6b dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of SPOP-IN-6b dihydrochloride in DMSO. The concentration will depend on the final desired dose.
-
For a final formulation, mix the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare the working solution, first add the required volume of the SPOP-IN-6b DMSO stock solution to the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix again until the solution is homogeneous.
-
Finally, add the saline to reach the final volume and mix well.
-
Prepare this formulation fresh daily before administration. If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.
Western Blot for SPOP Substrate Analysis
Materials:
-
Tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-SPOP, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH).
Immunohistochemistry (IHC) for PTEN in Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-PTEN)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide solution.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary anti-PTEN antibody.
-
Wash the slides and incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides and perform a semi-quantitative or quantitative analysis of PTEN expression.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of SPOP-IN-6b hydrochloride
Welcome to the technical support center for SPOP-IN-6b hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the use of this compound, with a specific focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Speckle-type POZ protein (SPOP).[1][2] SPOP functions as a substrate adaptor for the Cullin3-RING E3 ubiquitin ligase complex (CRL3), which targets proteins for ubiquitination and subsequent degradation by the proteasome.[3][4] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it promotes the degradation of tumor suppressor proteins like PTEN and DUSP7.[5][6][7] SPOP-IN-6b works by binding to SPOP and disrupting its ability to interact with these substrates. This inhibition leads to the stabilization and accumulation of PTEN and DUSP7, which in turn suppresses downstream oncogenic signaling pathways like AKT and ERK.[5][6]
SPOP Signaling Pathway and Inhibition by SPOP-IN-6b
Caption: Mechanism of SPOP inhibition by this compound.
Q2: What are the recommended storage and solubility guidelines for this compound?
-
Storage: For long-term stability, the solid compound and stock solutions should be stored at low temperatures. While specific supplier recommendations may vary, general guidelines are:
-
Solubility: this compound is soluble in organic solvents such as DMSO. It is crucial to consult the vendor-specific Certificate of Analysis (CoA) for solubility data. For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells being used.
Q3: What are the typical indicators of batch-to-batch variability?
Key indicators that you may be experiencing issues with batch-to-batch variability include:
-
Reduced Potency: A new batch of the compound shows a weaker-than-expected biological effect (e.g., higher EC50/IC50) compared to previous batches.
-
Inconsistent Data: Increased variability in results between replicate experiments.
-
Solubility Issues: Difficulty dissolving the compound at concentrations that were previously straightforward to achieve.
-
Unexpected Phenotypes: Observation of off-target effects or cellular toxicity not seen with previous batches.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues that may arise from batch-to-batch variability.
Problem: A new batch of SPOP-IN-6b shows reduced or no activity in my cellular assay.
This is the most common issue arising from batch variability. Follow this workflow to identify the root cause.
Troubleshooting Workflow for Reduced Compound Activity
Caption: A step-by-step workflow for troubleshooting reduced compound activity.
Step 1: Verify Solubility and Stock Solution Integrity
-
Action: Attempt to dissolve a fresh sample of the new batch according to the supplier's instructions. Visually inspect the solution for any precipitate.
-
Rationale: Undissolved compound is a common source of error. The salt form (hydrochloride vs. dihydrochloride) can affect solubility.[1][8] Repeated freeze-thaw cycles can also cause the compound to precipitate out of solution.[1][8]
-
Solution: If solubility is an issue, try gentle warming or vortexing. Always prepare fresh stock solutions and create single-use aliquots to avoid freeze-thaw cycles.
Step 2: Confirm Compound Identity and Purity
-
Action: Compare the Certificate of Analysis (CoA) from the new batch to the old one. If you have access to analytical chemistry facilities, perform independent analysis.
-
Rationale: The identity, purity, and quantity of the active compound are critical. Impurities from synthesis or degradation products can interfere with the assay or have off-target effects.
-
Solution: Use the analytical data to confirm that the new batch meets required specifications. If it doesn't, contact the vendor immediately.
| Parameter | Method | Recommended Specification | Reason for Check |
| Purity | HPLC/UPLC | >98% | Ensures biological activity is due to the target compound, not impurities. |
| Identity | LC-MS | Matches expected mass (M+H)+ | Confirms the correct molecule was synthesized and delivered. |
| Structure | ¹H NMR | Matches reference spectrum | Confirms the correct chemical structure and isomeric form. |
| Salt Form | CoA Review | Consistent with previous batches | Different salt forms can affect solubility and molecular weight. |
Step 3: Validate Assay Performance
-
Action: Run your assay using a positive control (the previous, "good" batch of SPOP-IN-6b, if available) and a negative control (vehicle/DMSO).
-
Rationale: This step rules out the possibility that the issue lies with the assay itself (e.g., cell passage number, reagent degradation, instrument malfunction) rather than the new compound batch.
-
Solution: If controls do not perform as expected, troubleshoot the assay protocol before re-evaluating the new compound batch.
Step 4: Confirm On-Target Engagement
-
Action: Perform a target engagement assay to confirm the new batch can still interact with SPOP in cells. A Western blot for SPOP substrates is a direct downstream readout.
-
Rationale: This directly measures the intended biological mechanism. An active compound should stabilize SPOP substrates.[1][2]
-
Solution: If the compound fails to show on-target activity despite having the correct identity and purity, it may indicate a more subtle issue, such as the presence of an inactive isomer.[10]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm Up: Allow the vial of this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Aliquoting: Dispense the stock solution into single-use, low-binding polypropylene tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot for SPOP Substrate Stabilization
This protocol assesses the activity of SPOP-IN-6b by measuring the levels of known SPOP substrates, such as PTEN or DUSP7.
-
Cell Culture: Plate ccRCC cells (e.g., A498, 786-O) at an appropriate density and allow them to adhere overnight.[1]
-
Treatment: Treat cells with varying concentrations of SPOP-IN-6b (e.g., 0.1, 0.3, 1.0, 3.0 µM) from the new batch, the old batch (if available), and a vehicle control (DMSO) for 10-24 hours.[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against PTEN, DUSP7, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful batch of SPOP-IN-6b should show a dose-dependent increase in PTEN and DUSP7 levels compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities for the diverse substrates of SPOP E3 ubiquitin ligase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research [english.simm.cas.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SPOP Inhibitors: SPOP-IN-6b Hydrochloride vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Speckle-type POZ (Broad-Complex, Tramtrack and Bric a brac) protein (SPOP) is a critical E3 ubiquitin ligase adaptor that plays a dichotomous role in cancer, acting as a tumor suppressor in some cancers like prostate cancer, while being an oncogene in others, such as clear-cell renal cell carcinoma (ccRCC)[1]. In ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm, where it targets several tumor suppressor proteins for degradation, thereby promoting tumorigenesis[2][3]. This has made SPOP an attractive therapeutic target, leading to the development of small molecule inhibitors.
This guide provides a comparative analysis of SPOP-IN-6b hydrochloride against other notable SPOP inhibitors, supported by available experimental data.
Overview of this compound
This compound is a small molecule inhibitor of SPOP. It functions by disrupting the interaction between SPOP and its substrates, thereby preventing their ubiquitination and subsequent degradation. This leads to the accumulation of tumor suppressor proteins like Phosphatase and tensin homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7), which in turn inhibits downstream oncogenic signaling pathways such as the PI3K/AKT and MAPK/ERK pathways[2][4].
Comparative Analysis of SPOP Inhibitors
Several other molecules have been developed to inhibit SPOP, with some being derivatives or optimizations of earlier compounds. This section compares this compound with its precursor (Compound 6b), an optimized analog (Compound 6lc), and other novel scaffolds (230D7 and E1).
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro potency of various SPOP inhibitors based on their half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (Biochemical Assay) | Cellular IC50 (A498 cells) | Cellular IC50 (OS-RC-2 cells) | Notes |
| SPOP-IN-6b | 3.58 µM | 2-10.2 µM (range in various ccRCC lines) | 2-10.2 µM (range in various ccRCC lines) | Also known as compound 6b or SPOP-B-88.[4][5] |
| Compound 6lc | Not explicitly stated | 2.1 µM[1][4] | 3.5 µM[1][4] | An analog of 6b with superior activity in suppressing viability and colony formation.[3][6] |
| 230D7 | 12.52 µM (FP Assay) | Not explicitly stated | Not explicitly stated | A novel chemical scaffold identified through virtual screening.[7] |
| Compound E1 | 0.58 µM (FP Assay) | Not explicitly stated | Not explicitly stated | A β-lactam derivative of 230D7 with ~22-fold increased inhibitory activity.[7] |
In Vivo Efficacy
SPOP-IN-6b has demonstrated in vivo activity. In a nude mouse xenograft model, daily intraperitoneal injections of 40-80 mg/kg of SPOP-IN-6b for 25 days resulted in a slowdown of tumor growth by suppressing SPOP activity[4][5].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of SPOP inhibitors.
Fluorescence Polarization (FP) Assay for SPOP Binding
This assay quantitatively measures the binding affinity of an inhibitor to the SPOP MATH domain.
-
Principle: A small fluorescently labeled peptide derived from a known SPOP substrate (the tracer) is used. When unbound in solution, it tumbles rapidly, and its emitted light is depolarized. Upon binding to the larger SPOP protein, its tumbling slows, and the emitted light remains polarized. An inhibitor will compete with the tracer for binding to SPOP, resulting in a decrease in fluorescence polarization.
-
Protocol Outline:
-
Reactions are set up in a 384-well, non-binding black plate.
-
Each well contains a fixed concentration of the SPOP MATH domain protein and the fluorescently labeled peptide tracer in an assay buffer (e.g., HEPES buffer).
-
The test inhibitor (e.g., SPOP-IN-6b) is added in a serial dilution.
-
The plate is incubated at room temperature for 30-60 minutes to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[8]
-
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
ccRCC cells (e.g., A498, 786-O) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the SPOP inhibitor for a specified period (e.g., 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plate is incubated for another 4 hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human ccRCC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the SPOP inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Human ccRCC cells (e.g., 1-2 million cells) are suspended in a suitable medium (like HBSS) and injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice)[6][9].
-
Tumors are allowed to grow to a palpable size (e.g., 90-120 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The SPOP inhibitor is administered (e.g., daily intraperitoneal injection) at a specified dose[4][5].
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 × length × width²).
-
At the end of the study, tumors are excised and weighed, and further analysis (e.g., western blotting for substrate levels) can be performed.[6]
-
Conclusion
This compound is a foundational inhibitor of the SPOP-substrate interaction with demonstrated cellular and in vivo activity. However, the field is rapidly evolving, with newer compounds like 6lc and E1 showing significantly improved potency in preclinical models[3][7]. Compound 6lc represents an incremental improvement over SPOP-IN-6b, while Compound E1, derived from a different chemical scaffold, shows a substantial leap in inhibitory activity. These findings highlight the potential for developing highly potent and selective SPOP inhibitors for the treatment of ccRCC and other SPOP-dependent cancers. Further head-to-head studies under standardized assay conditions are warranted to definitively establish the therapeutic potential of these emerging inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. SPOP-i-6lc | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. Identification of novel and potent dual-targeting HDAC1/SPOP inhibitors using structure-based virtual screening, molecular dynamics simulation and evaluation of in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SPOP Inhibitors: SPOP-IN-6b Hydrochloride vs. 230D7
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent SPOP Inhibitors
The Speckle-type POZ protein (SPOP) has emerged as a compelling therapeutic target in oncology, particularly in clear cell renal cell carcinoma (ccRCC), where it is frequently overexpressed and mislocalized to the cytoplasm, driving tumorigenesis. This guide provides a detailed comparison of two key small-molecule SPOP inhibitors, SPOP-IN-6b hydrochloride and 230D7, to aid researchers in selecting the appropriate tool for their preclinical studies. The information presented is a synthesis of available experimental data from various studies.
At a Glance: Key Performance Metrics
The following table summarizes the reported biochemical and cellular activities of this compound and 230D7. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | 230D7 SPOP Inhibitor |
| Biochemical Potency (IC50) | 3.58 µM[1][2] | 12.52 µM[3] |
| Cellular Potency (IC50) | 2-10.2 µM in various ccRCC cell lines (A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, and 786-0)[1][2] | Data not available for 230D7, but a derivative (E1) showed an IC50 of 0.58 µM[3] |
| Mechanism of Action | Disrupts SPOP-substrate interactions[4] | Disrupts SPOP-substrate interactions[3] |
| Effect on SPOP Substrates | Increases protein levels of PTEN and DUSP7[1][2] | Increases protein levels of PTEN and DUSP7[3] |
| In Vivo Efficacy | Slows tumor growth in ccRCC xenograft models[1] | Inhibits the growth of ccRCC tumors in mice[3] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both SPOP-IN-6b and 230D7 function by competitively inhibiting the binding of substrate proteins to the MATH domain of SPOP. In ccRCC, cytoplasmic SPOP targets several tumor suppressor proteins, including PTEN and DUSP7, for ubiquitination and subsequent proteasomal degradation. By blocking this interaction, these inhibitors lead to the accumulation of PTEN and DUSP7.[1][2][3] The restoration of these proteins, in turn, inhibits downstream oncogenic signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, respectively. This ultimately leads to decreased cell proliferation and tumor growth.[3][4]
References
Navigating the Landscape of ccRCC Research: A Comparative Guide to Alternatives for SPOP Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of clear cell renal cell carcinoma (ccRCC), the quest for effective therapeutic targets beyond SPOP is paramount. This guide provides an objective comparison of three promising alternatives: HIF-2α inhibitors, BET inhibitors, and HDAC inhibitors, supported by experimental data to inform preclinical research strategies.
Speckle-type POZ protein (SPOP) has emerged as a critical player in ccRCC tumorigenesis, acting as an E3 ubiquitin ligase that promotes the degradation of several tumor suppressor proteins.[1] While the development of SPOP inhibitors is an active area of research, exploring alternative therapeutic avenues is crucial for a multi-pronged attack against this challenging disease. This guide delves into the mechanisms, preclinical efficacy, and experimental protocols for three key alternative strategies that target distinct oncogenic pathways in ccRCC.
At a Glance: Comparative Efficacy of SPOP Inhibitor Alternatives
To facilitate a clear comparison, the following tables summarize the in vitro and in vivo efficacy of representative compounds from each inhibitor class.
| Inhibitor Class | Compound | Cell Line | IC50 | Assay | Reference |
| HIF-2α Inhibitor | Belzutifan (MK-6482) | 786-O | Not explicitly stated, but potent inhibition of HIF-2α target genes observed at low nanomolar concentrations. | Gene Expression Analysis | [2] |
| PT2399 | 786-O | ~100 nM (inhibition of cell proliferation in soft agar) | Soft Agar Assay | [3] | |
| BET Inhibitor | JQ1 | 786-O | ~2.5-5 µM | XTT Assay | [4] |
| JQ1 | A498 | ~2.5-5 µM | XTT Assay | [4] | |
| JQ1 | Caki-1 | ~5 µM | XTT Assay | [4] | |
| HDAC Inhibitor | Vorinostat | ACHN | ~5 µM | MTS Assay | [5] |
| Vorinostat | A498 | ~5 µM | MTS Assay | [5] | |
| Panobinostat | Caki-1 | ~20 nM | Cell Viability Assay | [6] |
Table 1: Comparative In Vitro Efficacy of Investigated Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of representative HIF-2α, BET, and HDAC inhibitors in various ccRCC cell lines.
| Inhibitor Class | Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HIF-2α Inhibitor | Belzutifan (MK-6482) | Mouse Xenograft (RCC) | Not specified in preclinical data | Significant tumor regression | [2] |
| BET Inhibitor | JQ1 | Nude Mouse Xenograft (SU-R-786-o) | 50 mg/kg/day | Significant suppression of tumor growth (P < 0.005) | [3][4] |
| HDAC Inhibitor | Panobinostat | Murine Subcutaneous Xenograft (Caki-1) | 10 mg/kg/day (10 days) | Significantly inhibited tumor growth | [6][7] |
Table 2: Comparative In Vivo Efficacy of Investigated Inhibitors. This table summarizes the in vivo anti-tumor activity of the selected inhibitors in ccRCC xenograft models.
Delving Deeper: Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by these inhibitors is crucial for designing rational combination therapies and identifying potential biomarkers of response.
HIF-2α Inhibitors: Targeting the Master Regulator of Hypoxia
In the majority of ccRCC cases, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated, leading to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits, particularly HIF-2α.[2] HIF-2α then translocates to the nucleus and heterodimerizes with HIF-1β, driving the transcription of numerous genes involved in angiogenesis, cell proliferation, and metabolism. HIF-2α inhibitors, such as Belzutifan, work by disrupting this critical dimerization step, thereby blocking the downstream oncogenic signaling cascade.[4]
Caption: HIF-2α signaling pathway in ccRCC and the mechanism of inhibition by Belzutifan.
BET Inhibitors: Disrupting Transcriptional Elongation of Oncogenes
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[4] They bind to acetylated histones and recruit transcriptional machinery to the promoters of key oncogenes, including MYC.[4] In ccRCC, BRD4 has been shown to be a potential prognostic marker, and its inhibition by compounds like JQ1 leads to the downregulation of MYC expression, resulting in cell cycle arrest and apoptosis.[4]
Caption: Mechanism of action of BET inhibitors like JQ1 in ccRCC.
HDAC Inhibitors: Reversing Epigenetic Silencing of Tumor Suppressors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer, HDACs are often overexpressed, resulting in the silencing of tumor suppressor genes.[8] Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, reverse this process by promoting histone acetylation, which reactivates the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis.[5][6]
Caption: HDAC inhibitors promote tumor suppressor gene expression in ccRCC.
Experimental Corner: Detailed Methodologies
Reproducibility is the cornerstone of scientific advancement. This section provides detailed protocols for key experiments cited in this guide.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed ccRCC cells (e.g., 786-O, A498, Caki-1) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the inhibitor (e.g., Vorinostat) in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from all wells. Plot the results to determine the IC50 value.[5][6]
Caption: Workflow for a typical MTS cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed ccRCC cells in 6-well plates and treat with the desired concentrations of the inhibitor (e.g., JQ1) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[4][9]
Caption: Workflow for an Annexin V/PI apoptosis assay.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a complex mixture.
Protocol:
-
Protein Extraction: Lyse treated and untreated ccRCC cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-c-MYC, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[4][10]
Conclusion
The exploration of alternatives to SPOP inhibitors opens up a diverse and promising landscape for ccRCC research. HIF-2α, BET, and HDAC inhibitors each present a unique mechanism of action with compelling preclinical data. By understanding their comparative efficacy and the signaling pathways they modulate, researchers can make more informed decisions in designing future studies, including rational combination therapies that may ultimately lead to more effective treatments for ccRCC. This guide serves as a foundational resource to aid in this critical endeavor.
References
- 1. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 2. Modeling Clear Cell Renal Cell Carcinoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluvastatin potentiates anticancer activity of vorinostat in renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Establishment of a ccRCC patient-derived chick chorioallantoic membrane model for drug testing [frontiersin.org]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling SPOP's Role: A Comparative Guide to SPOP-IN-6b and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the specific function of the SPOP (Speckle-type POZ protein) E3 ubiquitin ligase is critical for advancing cancer biology and therapeutic development. Two primary methods for interrogating SPOP activity are the use of chemical inhibitors like SPOP-IN-6b and genetic knockdown techniques such as siRNA or shRNA. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: SPOP-IN-6b vs. Genetic Knockdown
Both SPOP-IN-6b and genetic knockdown aim to abrogate SPOP function, leading to the accumulation of its substrate proteins. However, the mechanism, specificity, and potential off-target effects differ significantly between these two approaches. SPOP-IN-6b and its analogs (like 6b and 6lc) are small molecules designed to competitively bind to the substrate-binding pocket of SPOP, thereby preventing the recruitment and subsequent ubiquitination of its targets.[1][2][3] In contrast, genetic knockdown reduces the overall expression level of the SPOP protein itself.
The following table summarizes the quantitative effects of both methods on SPOP substrate levels and cellular phenotypes as reported in various studies.
| Parameter | SPOP-IN-6b (or analog) | SPOP Genetic Knockdown (siRNA/shRNA) | Cell Line(s) | Reference(s) |
| Substrate Stabilization | ||||
| PTEN Levels | Increased | Increased | ccRCC, A498 | [2][3][4] |
| DUSP7 Levels | Increased | Increased | ccRCC, A498 | [2][3][4] |
| Nanog Levels | Not Reported | Marked Upregulation | PC3, DU145 | [5] |
| BRD4 Levels | Not Reported | Increased | LNCaP, 22Rv1, BPH-1 | [6] |
| Downstream Signaling | ||||
| p-AKT Levels | Decreased | Decreased | A498 | [3][4] |
| p-ERK Levels | Decreased | Decreased | A498 | [3][4] |
| Cellular Phenotype | ||||
| Cell Viability/Proliferation | Suppressed in ccRCC | Inhibited prostate cancer cell growth | ccRCC, C4-2 | [1][3][7] |
| Apoptosis | Induced in ccRCC | Promoted in renal cancer cells | A498, ACHN | [4][8] |
SPOP Signaling Pathway
SPOP acts as a substrate adaptor for the CUL3-RING ubiquitin ligase complex, targeting a variety of proteins for proteasomal degradation. These substrates are involved in diverse cellular processes, including cell cycle regulation, DNA damage response, and oncogenic signaling.
Caption: SPOP-mediated substrate degradation and its impact on downstream signaling pathways.
Experimental Workflow: Cross-Validation
To validate that the observed cellular phenotype upon treatment with SPOP-IN-6b is specifically due to the inhibition of SPOP, a cross-validation experiment using genetic knockdown is essential. The following workflow outlines the key steps for such a comparison.
Caption: Experimental workflow for cross-validating SPOP-IN-6b activity with SPOP genetic knockdown.
Experimental Protocols
SPOP-IN-6b Treatment
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SPOP-IN-6b in a suitable solvent (e.g., DMSO). Further dilute the compound to the desired final concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing SPOP-IN-6b or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as western blotting or viability assays.
SPOP Genetic Knockdown (shRNA)
-
shRNA Plasmid Preparation: Obtain or prepare lentiviral or retroviral plasmids encoding an shRNA sequence targeting SPOP and a non-targeting scramble control.
-
Transfection/Transduction:
-
Transient Transfection: Transfect the shRNA plasmids into the target cells using a suitable transfection reagent.[9][10][11]
-
Stable Knockdown: Produce lentiviral or retroviral particles and transduce the target cells. Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).[12]
-
-
Knockdown Validation: After 48-72 hours (for transient transfection) or after selection (for stable cell lines), validate the knockdown efficiency by measuring SPOP mRNA levels (qRT-PCR) and protein levels (western blot).[13]
-
Phenotypic Analysis: Once knockdown is confirmed, perform desired functional assays and compare the results to cells treated with the scrambled control.
Western Blotting for SPOP and Substrates
-
Cell Lysis: Lyse the treated or transduced cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for SPOP, its substrates (e.g., PTEN, DUSP7), and relevant signaling proteins (e.g., p-AKT, p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
References
- 1. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPOP Promotes Nanog Destruction to Suppress Stem Cell Traits and Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostate cancer-associated SPOP mutations confer resistance to BET inhibitors through stabilization of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Destruction of Full-Length Androgen Receptor by Wild-Type SPOP, but Not Prostate-Cancer-Associated Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA interference-mediated silencing of speckle-type POZ protein promotes apoptosis of renal cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. scbt.com [scbt.com]
- 11. origene.com [origene.com]
- 12. qiagen.com [qiagen.com]
- 13. SPOP mutation induces DNA methylation via stabilizing GLP/G9a - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SPOP Inhibitors in Clear Cell Renal Cell Carcinoma (ccRCC) Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of emerging SPOP inhibitors in preclinical ccRCC models, supported by experimental data.
Speckle-type POZ protein (SPOP) has emerged as a compelling therapeutic target in clear cell renal cell carcinoma (ccRCC). In normal cells, SPOP functions as an E3 ubiquitin ligase adaptor, targeting proteins for degradation. However, in the vast majority of ccRCC cases, SPOP is overexpressed and mislocalized to the cytoplasm, where it aberrantly promotes the degradation of multiple tumor suppressor proteins, thereby driving tumorigenesis. This has spurred the development of small molecule inhibitors aimed at disrupting the SPOP-substrate interaction. This guide provides a head-to-head comparison of key SPOP inhibitors—6b, 6lc, and E1—based on available preclinical data in ccRCC models.
Performance of SPOP Inhibitors: A Comparative Summary
The following table summarizes the quantitative data available for the SPOP inhibitors 6b, 6lc, and E1 in various ccRCC cell lines. Direct head-to-head comparisons are limited by the available published data.
| Inhibitor | Target Assay | Cell Line | IC50 (µM) | Source |
| 6lc | Cell Viability | A498 | 2.1 | [1] |
| Cell Viability | OS-RC-2 | 3.5 | [1] | |
| E1 | Fluorescence Polarization | N/A | 0.58 | [2] |
| 6b | Cell Viability | A498 | Data not available; 6lc is superior | [3][4] |
| Cell Viability | OS-RC-2 | Data not available; 6lc is superior | [3][4] |
Note: The IC50 value for E1 was determined using a fluorescence polarization assay, which measures the disruption of the SPOP-substrate interaction, and is not a direct measure of cell viability. Compound 6lc has been reported to be superior to 6b in suppressing the viability and colony formation of ccRCC cell lines.[3][4]
In Vivo Efficacy in ccRCC Xenograft Models
While direct comparative in vivo studies are not yet published, individual studies highlight the potential of these inhibitors in preclinical models.
-
Inhibitor 6b: Has been shown to reduce the growth of ccRCC xenografts in nude mice.[5][6]
-
Inhibitors 6lc and E1: In vivo efficacy data from head-to-head studies with 6b in ccRCC xenograft models are not yet available in the public domain.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: SPOP signaling and inhibition in ccRCC.
Caption: Workflow for SPOP inhibitor testing.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of SPOP inhibitors. Specific details may vary between studies.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: ccRCC cells (e.g., A498, OS-RC-2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the SPOP inhibitors (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the inhibitors for a specified period, typically 48-72 hours.
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[7]
-
Incubation with Reagent: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[7]
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[7]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is then determined.
Colony Formation Assay
-
Cell Seeding: A single-cell suspension of ccRCC cells is prepared, and a low number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.[8]
-
Inhibitor Treatment: Cells are treated with various concentrations of SPOP inhibitors or a vehicle control.
-
Incubation: The plates are incubated for an extended period, typically 10-14 days, to allow for the formation of colonies.[2] The medium with the inhibitor is refreshed every 2-3 days.
-
Fixation and Staining: After the incubation period, the colonies are washed with PBS, fixed with a solution such as methanol or a mixture of methanol and acetic acid, and then stained with a staining solution like crystal violet.[9]
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The colony formation efficiency is calculated as the ratio of the number of colonies formed to the number of cells seeded. The effect of the inhibitor is expressed as the percentage of colony formation relative to the vehicle control.
In Vivo Xenograft Model
-
Cell Implantation: ccRCC cells (e.g., A498) are harvested and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5][6]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomized into different treatment groups, including a vehicle control group and groups receiving different doses of the SPOP inhibitor. The inhibitor is typically administered via intraperitoneal injection or oral gavage.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: The tumor growth curves for each treatment group are plotted. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor. At the end of the study, tumors may be excised, weighed, and further analyzed.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research [english.simm.cas.cn]
- 6. Chinese Academy of Sciences [english.cas.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of SPOP-IN-6b: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and engages its intended target within a cellular context is a critical step in the validation process. This guide provides a detailed comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the on-target activity of SPOP-IN-6b, a potent inhibitor of the E3 ubiquitin ligase substrate adaptor SPOP. We present the experimental protocol for CETSA and compare it with two alternative methods: Fluorescence Polarization (FP) and Co-Immunoprecipitation (Co-IP).
SPOP-IN-6b is a small molecule inhibitor designed to disrupt the interaction between Speckle-type POZ protein (SPOP) and its substrates, such as PTEN and DUSP7. By preventing the SPOP-mediated ubiquitination and subsequent degradation of these tumor suppressor proteins, SPOP-IN-6b can inhibit the growth of certain cancers, including clear cell renal cell carcinoma. The initial characterization of SPOP-IN-6b (also referred to as compound 6b) confirmed its cellular target engagement through the use of thermal shift assays.[1][2]
Confirming Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased melting temperature (Tm) of the protein.
Experimental Protocol: CETSA for SPOP-IN-6b
This protocol is a representative method for performing CETSA to validate the interaction between SPOP-IN-6b and the SPOP protein in intact cells.
-
Cell Culture and Treatment:
-
Culture human clear cell renal cell carcinoma cell line (e.g., A498) to 70-80% confluency.
-
Treat the cells with either DMSO (vehicle control) or SPOP-IN-6b at a final concentration of 20 µM.
-
Incubate the cells for 2 hours at 37°C.
-
-
Harvesting and Lysis:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cellular debris.
-
-
Heat Treatment:
-
Aliquot the supernatant (cell lysate) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples to 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Measure the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for SPOP.
-
Quantify the band intensities to determine the amount of soluble SPOP at each temperature.
-
Data Presentation: Expected CETSA Results
The binding of SPOP-IN-6b to SPOP is expected to increase its thermal stability, resulting in a shift in the melting curve. While the precise thermal shift (ΔTm) for SPOP-IN-6b is not publicly available, a successful experiment would yield data similar to that presented in Table 1.
| Temperature (°C) | Soluble SPOP (DMSO) (Normalized Intensity) | Soluble SPOP (SPOP-IN-6b) (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 1.00 |
| 50 | 0.80 | 0.98 |
| 55 | 0.50 (Tm) | 0.90 |
| 60 | 0.20 | 0.75 |
| 65 | 0.05 | 0.50 (Tm) |
| 70 | 0.01 | 0.25 |
Table 1: Representative quantitative data from a CETSA experiment. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive thermal shift indicates target engagement.
Alternative Methods for On-Target Confirmation
While CETSA provides strong evidence of target engagement in a cellular context, other methods can also be employed to confirm the on-target activity of SPOP-IN-6b.
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a powerful in vitro technique to study molecular interactions. It measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This method is particularly useful for quantifying the disruption of protein-protein interactions by a small molecule inhibitor.
-
Reagent Preparation:
-
Synthesize a fluorescently labeled peptide derived from an SPOP substrate (e.g., a fluorescein-labeled Puc peptide).
-
Purify recombinant SPOP protein.
-
Prepare a serial dilution of SPOP-IN-6b.
-
-
Assay Setup:
-
In a 384-well plate, add the fluorescently labeled peptide, recombinant SPOP protein, and varying concentrations of SPOP-IN-6b.
-
Include controls with only the labeled peptide (low polarization) and labeled peptide with SPOP (high polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
| SPOP-IN-6b (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (No Inhibitor) | 250 | 0 |
| 0.1 | 225 | 12.5 |
| 1 | 150 | 50 |
| 10 | 100 | 75 |
| 100 | 55 | 97.5 |
| No SPOP | 50 | 100 |
Table 2: Representative data from a Fluorescence Polarization competition assay. The decrease in polarization indicates the displacement of the fluorescent peptide from SPOP by SPOP-IN-6b, allowing for the calculation of an IC50 value.
Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation (Co-IP) is a classic technique used to study protein-protein interactions in a cellular context. This method can be used to demonstrate that SPOP-IN-6b disrupts the interaction between SPOP and its substrates in cells.
-
Cell Culture and Treatment:
-
Transfect cells (e.g., HEK293T) with constructs expressing tagged versions of SPOP (e.g., Flag-SPOP) and a substrate (e.g., HA-PTEN).
-
Treat the transfected cells with DMSO or SPOP-IN-6b for 4-6 hours.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tagged "bait" protein (e.g., anti-Flag antibody) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both the "bait" (Flag) and "prey" (HA) proteins.
-
A successful Co-IP experiment would show a decrease in the amount of the substrate (HA-PTEN) that is pulled down with SPOP (Flag-SPOP) in the presence of SPOP-IN-6b, as summarized in Table 3.
| Treatment | Input (HA-PTEN) | IP: Flag, WB: HA | IP: Flag, WB: Flag |
| DMSO | +++ | +++ | +++ |
| SPOP-IN-6b | +++ | + | +++ |
Table 3: Representative results from a Co-Immunoprecipitation experiment. The reduced signal of HA-PTEN in the SPOP-IN-6b treated sample indicates the disruption of the SPOP-PTEN interaction.
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Fluorescence Polarization (FP) | Co-Immunoprecipitation (Co-IP) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Measures changes in the rotation of a fluorescently labeled molecule upon binding. | Isolation of a protein complex using an antibody against one of the members. |
| Format | Cellular (in situ) or in vitro (lysate). | In vitro. | Cellular (in situ). |
| Readout | Western blot, ELISA, or other protein detection methods. | Fluorescence polarization (mP). | Western blot. |
| Quantitative | Semi-quantitative (Western blot) to quantitative (other detection methods). | Quantitative (IC50 determination). | Semi-quantitative. |
| Throughput | Low to medium. | High. | Low. |
| Pros | - Confirms target engagement in a cellular context.\n- No need for labeled compounds or proteins. | - High throughput.\n- Provides quantitative binding data (IC50).\n- Homogeneous assay format. | - Directly demonstrates disruption of protein-protein interactions in cells.\n- Widely established technique. |
| Cons | - Not all ligand binding events cause a thermal shift.\n- Can be technically challenging.\n- Lower throughput. | - Requires purified proteins and a fluorescently labeled probe.\n- In vitro format may not fully recapitulate the cellular environment. | - Can have issues with non-specific binding.\n- Requires effective antibodies for IP and Western blotting.\n- Lower throughput. |
Table 4: Comparison of CETSA, FP, and Co-IP for confirming the on-target activity of SPOP-IN-6b.
References
Validating the Mechanism of Action of SPOP-IN-6b Hydrochloride: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays to validate the mechanism of action of SPOP-IN-6b hydrochloride, a known inhibitor of the Speckle-type POZ protein (SPOP). SPOP is a substrate adaptor protein for the Cullin 3-RING E3 ubiquitin ligase complex, which targets various proteins for ubiquitination and subsequent proteasomal degradation.[1][2] SPOP-IN-6b has been identified as an inhibitor of the SPOP-substrate interaction, making it a valuable tool for studying SPOP biology and a potential therapeutic agent.[3][4]
To rigorously confirm that SPOP-IN-6b functions by directly engaging SPOP and disrupting its interaction with substrates, a series of orthogonal assays are essential. This guide details the experimental protocols and expected outcomes for key biochemical, biophysical, and cellular assays, and presents available data for SPOP-IN-6b and related compounds.
The SPOP Ubiquitination Pathway and the Action of SPOP-IN-6b
The following diagram illustrates the canonical SPOP signaling pathway and the inhibitory action of SPOP-IN-6b.
References
SPOP-IN-6b Hydrochloride: A Novel Targeted Agent in the Landscape of ccRCC Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The treatment paradigm for clear cell renal cell carcinoma (ccRCC) has significantly evolved, moving from single-agent therapies to more effective combination strategies. The current standards of care, primarily involving immune checkpoint inhibitors (ICIs) and tyrosine kinase inhibitors (TKIs), have improved patient outcomes. However, challenges such as intrinsic and acquired resistance necessitate the exploration of novel therapeutic targets. SPOP-IN-6b hydrochloride, a first-in-class inhibitor of the Speckle-type POZ protein (SPOP), represents a promising new approach. This guide provides a comparative overview of this compound and current ccRCC therapies, supported by available preclinical data and detailed experimental methodologies.
The Role of SPOP in ccRCC and the Mechanism of this compound
In normal cells, SPOP is primarily a nuclear protein that functions as an E3 ubiquitin ligase adaptor, targeting specific proteins for degradation. However, in approximately 99% of ccRCC cases, SPOP is overexpressed and mislocalized to the cytoplasm.[1][2] This aberrant cytoplasmic accumulation drives tumorigenesis by promoting the degradation of several tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[3] The loss of these suppressors leads to the constitutive activation of pro-survival signaling pathways, namely the PI3K/AKT and ERK pathways, which are critical for cancer cell proliferation and survival.[4]
This compound is a small molecule designed to inhibit the interaction between SPOP and its substrates.[5] By binding to SPOP, the inhibitor prevents the ubiquitination and subsequent degradation of tumor suppressors like PTEN and DUSP7.[6] This restores their function, leading to the downregulation of AKT and ERK signaling and ultimately suppressing the growth of ccRCC cells.[6] Notably, this mechanism of action is highly specific to cancer cells with cytoplasmic SPOP accumulation, with minimal effects observed on normal kidney cells.[1]
Preclinical Performance of this compound
As of late 2025, data on this compound is derived from preclinical studies. These studies demonstrate its potential as a monotherapy in ccRCC models. The compound and its analogues, such as 6lc, have shown potent and selective activity against ccRCC cell lines characterized by cytoplasmic SPOP.
Table 1: Preclinical Efficacy of SPOP Inhibitors in ccRCC Models
| Compound | Cell Line | Assay | Result | Reference |
| SPOP-IN-6b | A498 | Cell Proliferation | IC50: 2-10.2 µM (range across multiple ccRCC lines) | [7] |
| SPOP-IN-6b | Primary ccRCC cells | Cell Proliferation | Inhibition of proliferation in cells from 7 patients | [1] |
| SPOP-IN-6b | ccRCC Xenograft (mice) | Tumor Growth | Dose-dependent reduction in tumor growth | [4] |
| 6lc | A498, OS-RC-2 | Colony Formation | Superior inhibition compared to SPOP-IN-6b | [6] |
Current Standard-of-Care Combination Therapies in ccRCC
The therapeutic landscape for advanced or metastatic ccRCC is dominated by combination therapies that leverage different mechanisms of action to improve efficacy. These regimens are the current benchmarks against which new therapies like this compound will be compared.
Table 2: Efficacy of Standard-of-Care Combination Therapies in First-Line Advanced ccRCC
| Combination Regimen | Mechanism of Action | Key Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| ICI + TKI | ||||
| Pembrolizumab + Axitinib | PD-1 Inhibitor + VEGFR TKI | KEYNOTE-426 | 59.3% | 15.1 |
| Nivolumab + Cabozantinib | PD-1 Inhibitor + Multi-targeted TKI | CheckMate 9ER | 55.7% | 16.6 |
| Pembrolizumab + Lenvatinib | PD-1 Inhibitor + Multi-targeted TKI | CLEAR | 71.0% | 23.9 |
| Dual ICI | ||||
| Ipilimumab + Nivolumab | CTLA-4 Inhibitor + PD-1 Inhibitor | CheckMate 214 | 42% (Intermediate/Poor Risk) | 11.6 (Intermediate/Poor Risk) |
| mTOR-based | ||||
| Lenvatinib + Everolimus | Multi-targeted TKI + mTOR Inhibitor | Study 205 | 43% (Post-VEGF therapy) | 14.6 (Post-VEGF therapy) |
Data is compiled from pivotal clinical trials and represents outcomes in the intent-to-treat populations. Direct cross-trial comparisons should be made with caution.
Experimental Protocols
Cell Proliferation and Colony Formation Assays (for SPOP Inhibitors)
-
Cell Culture: Human ccRCC cell lines (e.g., A498, 786-O, OS-RC-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (MTT/MTS): Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with varying concentrations of the SPOP inhibitor (e.g., SPOP-IN-6b) for a specified period (e.g., 72 hours). Cell viability is assessed using MTT or MTS reagent, and absorbance is measured with a microplate reader. IC50 values are calculated from dose-response curves.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the SPOP inhibitor. The medium is changed every 3-4 days with fresh inhibitor. After 10-14 days, colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.
In Vivo Xenograft Studies (for SPOP Inhibitors)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: ccRCC cells (e.g., A498) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered (e.g., intraperitoneally) at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for PTEN, DUSP7 levels).
Comparative Analysis and Future Directions
Direct comparison between the preclinical data of this compound and the clinical trial results of established combination therapies is challenging. Preclinical models do not fully recapitulate the complexity of human disease and the tumor microenvironment. However, the unique mechanism of action of SPOP-IN-6b presents a strong rationale for its future investigation in combination with current ccRCC therapies.
Potential Combination Strategies:
-
SPOP-IN-6b + TKI: TKIs primarily target angiogenesis by inhibiting VEGFR. Resistance to TKIs can be mediated by the activation of alternative survival pathways, such as PI3K/AKT. Since SPOP-IN-6b directly upregulates PTEN, an inhibitor of the PI3K/AKT pathway, this combination could potentially overcome TKI resistance.
-
SPOP-IN-6b + ICI: The efficacy of ICIs depends on a responsive tumor microenvironment. While the direct immunomodulatory effects of SPOP inhibition are not yet characterized, targeting a fundamental oncogenic driver in ccRCC could reduce tumor burden and potentially alter the tumor microenvironment to be more susceptible to immunotherapy.
The evaluation of these potential synergies requires a structured preclinical research workflow.
Conclusion
This compound is an investigational agent with a novel mechanism of action that directly targets a key oncogenic driver in clear cell renal cell carcinoma. Preclinical studies have demonstrated its potential as a monotherapy. While clinical data and combination studies are currently lacking, its unique targeting of the SPOP-PTEN/DUSP7 axis provides a strong rationale for future investigations in combination with standard-of-care TKIs and ICIs. Further preclinical evaluation is warranted to explore these potential synergies and to pave the way for clinical translation, with the ultimate goal of improving outcomes for patients with ccRCC.
References
- 1. Chinese Academy of Sciences [english.cas.cn]
- 2. Taking a SPOP at renal cell carcinoma – unraveling a novel pathway for Tumor progression in clear cell RCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research [english.simm.cas.cn]
- 6. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Window of SPOP-IN-6b Hydrochloride
This guide provides a detailed evaluation of SPOP-IN-6b hydrochloride, a small molecule inhibitor of the Speckle-type POZ protein (SPOP). It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the SPOP signaling pathway, particularly in the context of clear-cell renal cell carcinoma (ccRCC).
Introduction to SPOP Inhibition
Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that plays a critical role in protein degradation.[1][2][3] In normal cells, SPOP is located in the nucleus and contributes to cellular apoptosis.[4] However, in approximately 99% of ccRCC cases, SPOP is overexpressed and misallocated to the cytoplasm, where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation.[2][3][4] This specific cytoplasmic accumulation in cancer cells makes SPOP an attractive and specific target for therapeutic intervention.[4] SPOP-IN-6b (also referred to as compound 6b) was identified as a first-in-class small molecule that can bind to SPOP and disrupt its interaction with substrate proteins, offering a promising approach for ccRCC treatment.[1][2]
Mechanism of Action of this compound
This compound functions by inhibiting the protein-protein interactions mediated by the SPOP MATH domain. In ccRCC, cytoplasmic SPOP targets several tumor suppressor proteins for ubiquitination and subsequent degradation. Key substrates include Phosphatase and Tensin Homolog (PTEN) and Dual-specificity Phosphatase 7 (DUSP7).[5] The degradation of PTEN leads to the activation of the PI3K/AKT signaling pathway, while the loss of DUSP7 results in the activation of the ERK signaling pathway.[5] Both pathways are crucial drivers of cell proliferation and survival in cancer.
SPOP-IN-6b binds to SPOP, preventing it from recognizing and binding to its substrates. This inhibition leads to the stabilization and accumulation of PTEN and DUSP7, which in turn suppresses the downstream AKT and ERK signaling pathways, ultimately inhibiting cancer cell growth.[3][5]
Comparative Performance Analysis
This compound was the first reported inhibitor for SPOP. Since its discovery, further research has led to the development of analogs with improved potency. Below is a comparison of SPOP-IN-6b with other notable SPOP inhibitors.
| Compound | SPOP IC50 (μM) | Cell Line | Cell Viability IC50 (μM) | Notes |
| SPOP-IN-6b HCl | 3.58[6][7] | A498 (ccRCC) | 2 - 10.2[6][7] | First-in-class SPOP inhibitor. Shows dose-dependent reduction in ccRCC tumor growth in mice.[5] |
| Caki-2 (ccRCC) | 2 - 10.2[6][7] | |||
| 786-0 (ccRCC) | 2 - 10.2[6][7] | |||
| Compound 6lc | N/A | A498 (ccRCC) | More potent than 6b | An analog of SPOP-IN-6b with superior ability to suppress viability and colony formation in ccRCC cells.[3] |
| OS-RC-2 (ccRCC) | More potent than 6b | Elevates PTEN and DUSP7 levels and decreases phosphorylated AKT and ERK.[3] | ||
| Compound 230D7 | 15.38 | N/A | N/A | Exhibited better SPOP inhibitory activity than 6b in a fluorescence polarization assay.[5] Can inhibit ccRCC tumor growth in mice.[5] |
| Compound E1 | N/A | ccRCC cells | Potent inhibitor | A β-lactam derivative showing a significant increase in SPOP inhibitory activity compared to 230D7.[5] |
| DDO-4033 | N/A | ccRCC cells | Potent inhibitor | A 2-pyrazolylpyrimidinone derivative that impedes malignant migration, invasion, and proliferation of ccRCC cells.[8] |
N/A: Data not available in the reviewed sources.
Evaluating the Therapeutic Window
The therapeutic window is a critical concept in drug development, representing the range of doses at which a drug is effective without being excessively toxic. An ideal therapeutic agent shows high efficacy against its target (e.g., cancer cells) while having minimal impact on healthy cells.
This compound has demonstrated a promising therapeutic window. Studies have shown that it effectively inhibits the proliferation of ccRCC cells where SPOP is cytoplasmically accumulated.[2] Crucially, the inhibitor minimally affects the viability of normal kidney cells and other cancer cells where SPOP is not misallocated to the cytoplasm.[2][4] This selectivity suggests that the therapeutic window for SPOP-IN-6b is favorable, as its cytotoxic effects are largely confined to the cancer cells dependent on the oncogenic SPOP pathway.
Experimental Protocols
The evaluation of SPOP inhibitors like this compound relies on a series of established in vitro and in vivo assays.
1. Fluorescence Polarization (FP) Assay
-
Principle: This biophysical technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. It is used to determine the binding affinity between two molecules in solution.[9]
-
Methodology:
-
A small fluorescently-labeled peptide derived from an SPOP substrate is used as a probe.
-
The probe is incubated with purified SPOP protein. In the unbound state, the small probe tumbles rapidly, resulting in low fluorescence polarization.
-
When SPOP binds to the probe, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization.
-
Test compounds (like SPOP-IN-6b) are added to compete with the probe for binding to SPOP.
-
A decrease in fluorescence polarization indicates that the compound has displaced the probe, signifying inhibitory activity. The IC50 value is calculated from the dose-response curve.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
ccRCC cells and normal control cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
A reagent (e.g., MTT or luciferin-based substrate) is added to the wells.
-
Viable cells metabolize the reagent, producing a colorimetric or luminescent signal.
-
The signal is quantified using a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined.
-
3. Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the inhibitor's effect on the target pathway.
-
Methodology:
-
ccRCC cells are treated with this compound.
-
Cells are lysed, and total protein is extracted.
-
Proteins are separated by size via gel electrophoresis and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., PTEN, DUSP7, p-AKT, p-ERK).
-
Secondary antibodies conjugated to an enzyme are used for detection, generating a chemiluminescent signal that is captured on film or by a digital imager.
-
Changes in protein levels indicate the inhibitor's engagement with the SPOP pathway.
-
4. In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human ccRCC cells.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered systemically (e.g., intraperitoneal injection) at specified doses and schedules (e.g., 40-80 mg/kg daily for 25 days).[6][7]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blot, immunohistochemistry).
-
Conclusion
This compound is a pioneering inhibitor that validates SPOP as a druggable target in ccRCC. Its mechanism of action, which involves the stabilization of key tumor suppressors like PTEN and DUSP7, directly counteracts the oncogenic signaling prevalent in this cancer. The compound demonstrates a promising therapeutic window, showing specific cytotoxicity towards cancer cells with mislocalized SPOP while sparing normal cells. Although newer analogs like compound 6lc show enhanced potency, the foundational research on SPOP-IN-6b has paved the way for a new class of targeted therapies for kidney cancer. Further investigation into the pharmacokinetics and long-term safety of these compounds is essential for their clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research [english.simm.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of 2-Pyrazolylpyrimidinone Derivatives as New SPOP Inhibitors for Renal Cell Carcinoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SPOP-IN-6b Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of SPOP-IN-6b hydrochloride, a potent inhibitor of the speckle-type POZ protein (SPOP). Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
While specific institutional and local regulations must always be consulted and followed, this document outlines the best practices for managing this compound waste, from accidental spills to the disposal of unused material.
Key Safety and Handling Data
A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| IC50 (SPOP) | 3.58 µM | MedChemExpress |
| Storage Temperature (Solid) | -20°C for 1 year | MedChemExpress |
| Storage Temperature (in solvent) | -80°C for 6 months | MedChemExpress |
Experimental Protocol: Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound, like many specialized research chemicals, is through a licensed chemical waste disposal service. This ensures that the compound is handled and processed in accordance with all relevant regulations.
I. Preparing Solid Waste for Disposal:
-
Labeling: Ensure the primary container of this compound is clearly and accurately labeled with the full chemical name and any relevant hazard symbols.
-
Packaging: Place the primary container into a larger, sealable, and chemically resistant secondary container. This provides an extra layer of protection against breakage and spills.
-
Waste Manifest: Complete a chemical waste manifest or tag as required by your institution’s Environmental Health and Safety (EHS) department. This documentation should include the chemical name, quantity, and any known hazards.
-
Storage: Store the packaged waste in a designated, secure area for hazardous chemical waste, away from incompatible materials, until it is collected by the disposal service.
II. Managing Contaminated Labware and Personal Protective Equipment (PPE):
-
Segregation: All items, such as pipette tips, gloves, and bench paper, that have come into direct contact with this compound should be considered contaminated waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealable hazardous waste bag or container.
-
Disposal: This waste should be collected and disposed of by a licensed chemical waste handler, following the same protocol as for the solid chemical.
III. Handling Accidental Spills:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuation and Notification: Alert personnel in the immediate area and restrict access. Notify your laboratory supervisor and institutional EHS department.
-
Personal Protective Equipment (PPE): Before addressing the spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully cover the material with an absorbent material designed for chemical spills. Avoid raising dust. For a solution, contain the spill with absorbent pads or granules.
-
Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural steps involved.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general principles of laboratory safety. It is not a substitute for the specific Safety Data Sheet (SDS) for this compound, nor for the regulations and guidelines set forth by your institution and local authorities. Always consult these primary resources before handling and disposing of any chemical.
Personal protective equipment for handling SPOP-IN-6b hydrochloride
Essential Safety and Handling Guide for SPOP-IN-6b Hydrochloride
This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent speckle-type POZ protein (SPOP) inhibitor.
Chemical and Physical Properties
This compound is a research compound with the following properties:
| Property | Value |
| Molecular Formula | C₂₈H₃₄Cl₂N₆O₃ |
| Molecular Weight | 573.51 g/mol |
| Appearance | Solid powder |
| CAS Number | 2136270-20-5 |
Biological Activity
SPOP-IN-6b is an inhibitor of the SPOP protein, demonstrating the following in vitro and in vivo activities:
| Parameter | Value | Citation(s) |
| IC₅₀ (SPOP Inhibition) | 3.58 μM | [1][2] |
| IC₅₀ (Cancer Cell Lines) | 2-10.2 μM for A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, and 786-0 cells | [1][2] |
| In Vivo Dosage | 40-80 mg/kg (intraperitoneal injection; daily; for 25 days; nude mice) | [1][2] |
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds in a laboratory setting.[3][4][5]
-
Primary Engineering Controls : All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles should be worn.[4] A face shield, in addition to goggles, is recommended when handling larger quantities or preparing concentrated stock solutions.[5]
-
Skin Protection :
-
Lab Coat : A standard laboratory coat is mandatory. A flame-resistant coat should be considered if flammable solvents are used in large quantities.[5]
-
Gloves : Disposable nitrile gloves are required for all handling procedures.[4] Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.[4] Gloves should be changed immediately if contaminated.
-
-
Respiratory Protection : If there is a risk of generating aerosols outside of a fume hood, a properly fitted N95 respirator or higher is recommended.[5]
-
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[5]
First Aid Measures
In case of accidental exposure, follow these general first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. Seek medical attention if breathing becomes difficult. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Operational Plans: Storage and Handling
Proper storage is critical to maintain the stability and activity of this compound.
Storage Conditions
| Form | Storage Temperature | Recommended Duration | Citation(s) |
| Solid | -20°C | 1 year | [2] |
| -80°C | 2 years | [2] | |
| In Solvent | -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Note : For stock solutions, it is advisable to aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: SPOP Signaling Pathway
This compound inhibits the SPOP E3 ubiquitin ligase, preventing the degradation of its substrate proteins, such as PTEN and DUSP7. This leads to the suppression of downstream oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.
Caption: SPOP-IN-6b inhibits SPOP, increasing PTEN/DUSP7 and reducing tumorigenesis.
Experimental Protocols
Preparation of In Vivo Working Solution
This protocol yields a clear working solution for intraperitoneal injection in animal models. It is recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution : First, prepare a concentrated stock solution of this compound in DMSO.
-
Add Co-solvents : In a sequential manner, add the co-solvents. For a final solution with a volume ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow the workflow below.
-
Ensure Dissolution : If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final working solution should be clear.
Experimental Workflow: In Vivo Solution Preparation
Caption: Workflow for preparing the SPOP-IN-6b in vivo working solution.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. The following are general guidelines for the disposal of hydrochloride-containing chemical waste.[6][7]
-
Unused Solid Compound : Dispose of as hazardous chemical waste. Do not discard in the regular trash.
-
Contaminated Labware : Disposable items (e.g., gloves, pipette tips, vials) that are contaminated with the compound should be collected in a designated, sealed hazardous waste container.
-
Aqueous Solutions :
-
Concentrated Solutions : Collect in a clearly labeled, sealed waste container. The container should be compatible with acidic waste. Do not mix with incompatible chemicals.
-
Dilute Solutions : Depending on local regulations, dilute acidic solutions may be neutralized to a pH between 6 and 8 before drain disposal with copious amounts of water.[6][7] However, due to the potent nature of SPOP-IN-6b, it is recommended to collect all solutions containing the compound as hazardous waste.
-
-
Empty Containers : The first rinse of any container that held this compound should be collected as hazardous waste.[7] After thorough rinsing and drying, labels on the container must be defaced or removed before disposal.[7]
Logical Relationship: Chemical Waste Disposal
Caption: General workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
